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  • Product: 3-Methylquinoline-8-sulfonamide
  • CAS: 953900-55-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-Methylquinoline-8-sulfonamide: A Technical Guide to a Privileged Pharmacophore

Executive Summary In modern drug discovery, 3-Methylquinoline-8-sulfonamide (CAS 953900-55-5) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged pharmacophore and versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 3-Methylquinoline-8-sulfonamide (CAS 953900-55-5) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged pharmacophore and versatile building block. When integrated into larger molecular scaffolds, this moiety drives highly specific in vitro mechanisms of action across oncology, microbiology, and neuropharmacology. Its unique structural topology—combining the electron-rich quinoline ring with the hydrogen-bonding capacity of the sulfonamide group—enables it to anchor into deep catalytic pockets, chelate metal ions, and disrupt protein-protein interactions.

This whitepaper synthesizes the core in vitro mechanisms governed by 3-methylquinoline-8-sulfonamide derivatives, detailing their roles in epigenetic silencing, metabolic reprogramming, and metal ion translocation, supported by field-proven, self-validating experimental protocols.

Core Mechanistic Pathways (In Vitro)

Epigenetic Silencing via MYST Family KAT Inhibition

The MYST family of Lysine Acetyltransferases (KATs)—including MOZ, HBO1, and TIP60—plays a critical role in chromatin remodeling. Aberrant MYST activity is frequently implicated in acute myeloid leukemia (AML) and breast cancer. Recent patent literature demonstrates that benzisoxazole sulfonamide derivatives incorporating the 3-methylquinoline-8-sulfonamide moiety act as potent, targeted KAT inhibitors 1.

Mechanism: The sulfonamide group acts as a transition-state mimic, competitively binding to the acetyl-CoA binding motif within the highly conserved MYST catalytic domain 2. Furthermore, the quinoline nitrogen coordinates with the unusual C2HC-type zinc finger of the enzyme. This dual-anchoring prevents the transfer of acetyl groups to histone substrates (e.g., H3K14, H4K16), forcing chromatin into a condensed state and repressing the transcription of oncogenes like MEIS1 and HOXa91.

KAT_Pathway A 3-Methylquinoline-8-sulfonamide B MYST Family KAT (MOZ / HBO1) A->B Inhibits Catalytic Domain F Transcriptional Repression & Apoptosis A->F Induces (Inhibited State) C Histone Acetylation (H3K14 / H4K16) B->C Catalyzes (Normal State) D Chromatin Relaxation & Gene Transcription C->D Promotes E Cancer Cell Proliferation D->E Drives

Fig 1: Mechanistic pathway of MYST KAT inhibition by 3-Methylquinoline-8-sulfonamide derivatives.

Metabolic Reprogramming via PKM2 Modulation

In oncology, the Warburg effect describes the reliance of cancer cells on aerobic glycolysis. Quinoline-8-sulfonamides have been identified as potent modulators of the M2 isoform of pyruvate kinase (PKM2) 3. Mechanism: These derivatives bind to the allosteric pocket of PKM2, forcing the enzyme into an inactive dimeric state rather than its active tetrameric form. This structural shift disrupts the energy supply and starves the tumor of the glycolytic intermediates required for rapid cellular biosynthesis 3.

Antibacterial Action via Zinc Ionophore Activity

Beyond oncology, quinoline sulfonamides exhibit a unique antibacterial mechanism of action against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens 4. Mechanism: The compound acts as a highly specific metal ionophore. It chelates extracellular zinc and translocates it directly across the bacterial cell membrane. This rapid, compound-mediated influx overwhelms the bacterial zinc homeostatic apparatus, leading to acute intracellular zinc toxicity and rapid cell death 4.

Dual MDM2/XIAP Inhibition

Advanced structural optimization of hexahydrofuro[3,2-c]quinoline-8-sulfonamide scaffolds has yielded potent dual inhibitors targeting Murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) 5. Mechanism: The compound induces rapid MDM2 protein degradation while simultaneously inhibiting XIAP mRNA translation, effectively removing the brakes on apoptotic pathways in acute lymphoblastic leukemia cells 5.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of 3-methylquinoline-8-sulfonamide derivatives, researchers must employ self-validating assay systems that account for the compound's physicochemical properties (e.g., hydrophobicity requiring DMSO solvation).

Workflow Step1 Compound Prep (DMSO Stock) Step2 Cell Incubation (24h, 37°C) Step1->Step2 Step3 Target Engagement (TR-FRET / Lysis) Step2->Step3 Step4 Data Readout (Fluorescence) Step3->Step4

Fig 2: Self-validating in vitro screening workflow for evaluating target engagement and activity.

MYST KAT Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it eliminates wash steps. Wash steps can cause the dissociation of the reversible inhibitor-enzyme complex, leading to artificially inflated IC50 values. Self-Validating Protocol:

  • Preparation: Dissolve the sulfonamide derivative in 100% DMSO to create a 10 mM stock. Dilute in assay buffer (50 mM Tris-HCl, pH 8.0, 0.01% Tween-20) to a final DMSO concentration of ≤1% to prevent solvent-induced protein denaturation 2.

  • Incubation: Combine the compound with recombinant MOZ/HBO1 enzyme and a biotinylated histone peptide substrate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add Acetyl-CoA. A 24-hour cellular incubation is required for epigenetic assays to allow sufficient time for histone turnover and the manifestation of transcriptional repression [[2]]().

  • Validation Controls:

    • Negative Control: DMSO vehicle only (Establishes 0% inhibition baseline).

    • Positive Control: A known potent KAT inhibitor (e.g., WM-3835) at 10 µM (Establishes 100% inhibition).

  • Readout: Add Europium-labeled anti-acetyl-lysine antibody and Streptavidin-APC. Measure the TR-FRET signal (Ex: 340 nm, Em: 665 nm / 615 nm ratio).

Cellular Zinc Translocation Assay (ICP-MS)

Causality: To definitively prove the ionophore mechanism, intracellular zinc accumulation must be quantified directly. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides the elemental sensitivity required to detect transient heavy metal spikes. Self-Validating Protocol:

  • Bacterial Culture: Grow S. aureus to mid-log phase (OD600 = 0.5) in Mueller-Hinton broth supplemented with 10 µM ZnCl2.

  • Treatment: Expose the culture to the quinoline sulfonamide compound for 1 hour.

  • Rescue Arm (Crucial Validation): In a parallel cohort, pre-treat the media with 50 µM EDTA (a potent extracellular zinc chelator). If the compound's bactericidal activity is neutralized by EDTA, it definitively proves that the mechanism is dependent on extracellular zinc translocation 4.

  • Lysis & Readout: Pellet cells, wash with EDTA to remove surface-bound zinc, lyse with nitric acid, and quantify intracellular ^66Zn via ICP-MS.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 3-methylquinoline-8-sulfonamide core is evident in the diverse binding affinities it achieves depending on the peripheral R-group substitutions.

Target / EnzymeDerivative ClassIC50 / Binding EnergyPrimary MechanismSource
MYST KAT (MOZ) Benzisoxazole sulfonamideLow nanomolarAcetyl-CoA site blockade & Zinc finger coordination1, [[2]]()
MDM2 / XIAP Hexahydrofuro-quinoline0.3 μM (EU-1 cells)Protein degradation / Translation inhibition[[5]]()
MAO-B Quinoline-sulfonamide (a12)0.47 ± 0.03 μMCompetitive inhibition (H-bonds with TYR434)6
PKM2 Triazole-hybrid sulfonamide~1.0 - 10.0 μMAllosteric modulation (Tetramer to Dimer shift)3

References

  • [1] EP3986890B9 - Benzisoxazole sulfonamide derivatives. Google Patents. 1

  • [2] WO2020254946A1 - Benzisoxazole sulfonamide derivatives. Google Patents. 2

  • [3] Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers. Benchchem. 3

  • [4] WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents. Google Patents. 4

  • [6] Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline. PMC (NIH). 6

  • [5] Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed (NIH). 5

Sources

Exploratory

Whitepaper: Chemical Structure, Physicochemical Properties, and Synthetic Utility of 3-Methylquinoline-8-sulfonamide

Executive Summary In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, functionalized quinolines serve as indispensable scaffolds. 3-Methylquinoline-8-sulfonamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) manufacturing, functionalized quinolines serve as indispensable scaffolds. 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5) has emerged as a critical building block and intermediate. Structurally characterized by a lipophilic quinoline core, a sterically directing methyl group at the C3 position, and a versatile sulfonamide moiety at the C8 position, this compound bridges the gap between raw starting materials and complex, highly targeted therapeutics.

This technical guide provides an in-depth analysis of its physicochemical properties, outlines self-validating synthetic protocols, and explores its downstream applications in developing Ribonucleotide Reductase (RNR) and Lysine Acetyl Transferase (KAT) inhibitors.

Chemical Structure and Physicochemical Profile

The utility of 3-Methylquinoline-8-sulfonamide is deeply rooted in its physicochemical properties. The quinoline nitrogen acts as a weak hydrogen bond acceptor, while the primary sulfonamide group acts as both a strong hydrogen bond donor and acceptor. This dual nature makes it highly valuable for structure-based drug design, particularly in fitting into the hydrophilic pockets of target enzymes.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methylquinoline-8-sulfonamide
CAS Registry Number 953900-55-5
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Monoisotopic Mass 222.0463 Da
InChIKey PDWRLDLLPHKBOS-UHFFFAOYSA-N
Appearance Solid (White to light yellow powder)
Solubility Profile Soluble in DMSO, DMF; moderately soluble in EtOAc and THF; insoluble in hexanes.

Data corroborated by and .

Mechanistic Role in Synthetic Chemistry

3-Methylquinoline-8-sulfonamide is typically synthesized from its highly reactive precursor, 3-methylquinoline-8-sulfonyl chloride. The sulfonyl chloride is a known intermediate in the synthesis of Argatroban, a direct thrombin inhibitor. By converting the sulfonyl chloride into a stable primary sulfonamide, chemists create a versatile handle for further cross-coupling reactions, alkylations, or direct integration into larger pharmacophores.

SyntheticPathway A 3-Methylquinoline (Starting Material) B Chlorosulfonation (ClSO3H, 0°C -> RT) A->B Electrophilic Substitution C 3-Methylquinoline-8-sulfonyl chloride (Electrophilic Intermediate) B->C D Amidation (NH3/THF, 0°C) C->D Nucleophilic Acyl Substitution E 3-Methylquinoline-8-sulfonamide (Target Compound) D->E F KAT / RNR Inhibitors (Downstream APIs) E->F Cross-Coupling / Derivatization

Synthetic pathways and logical relationships of 3-methylquinoline-8-sulfonamide.

Experimental Protocols: Synthesis and Validation

To ensure high scientific integrity and reproducibility, the following protocol for the amidation of 3-methylquinoline-8-sulfonyl chloride is designed as a self-validating system . Every step includes a mechanistic rationale and an in-process check to prevent downstream failures.

Protocol: Synthesis of 3-Methylquinoline-8-sulfonamide

Step 1: Dissolution & Thermal Control

  • Action: Dissolve 1.0 equivalent of 3-methylquinoline-8-sulfonyl chloride in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Anhydrous THF prevents the competitive hydrolysis of the highly reactive sulfonyl chloride into the unreactive sulfonic acid. Cooling to 0 °C controls the exothermic nature of the subsequent nucleophilic acyl substitution, minimizing the formation of bis-sulfonamide byproducts.

Step 2: Nucleophilic Addition

  • Action: Slowly bubble dry ammonia (NH₃) gas through the solution, or add a saturated solution of NH₃ in THF dropwise over 30 minutes.

  • Causality: Ammonia acts as both the nucleophile and the base. Using an excess of ammonia ensures that the HCl byproduct is immediately neutralized (forming NH₄Cl). This drives the equilibrium toward the sulfonamide and prevents the protonation of the quinoline nitrogen, which would otherwise cause the starting material to precipitate out of solution prematurely.

Step 3: In-Process Validation (Self-Validating Check)

  • Action: After 2 hours of stirring at room temperature, sample the reaction for LC-MS analysis.

  • Validation Logic: The protocol is validated if the LC-MS trace shows the complete disappearance of the sulfonyl chloride peak ( m/z≈241 ) and the emergence of the sulfonamide product peak ( m/z=223 [M+H]+ ). If a peak at m/z=224 (negative ionization mode) appears, it indicates moisture contamination leading to sulfonic acid formation, prompting an immediate halt and solvent review.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality: The mild bicarbonate quench neutralizes any residual acid without hydrolyzing the newly formed sulfonamide. EtOAc selectively partitions the organic sulfonamide from the aqueous inorganic salts (NH₄Cl).

Step 5: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from EtOAc/Hexanes.

  • Causality: Drying over Na₂SO₄ removes trace water, which is critical before concentration to yield a high-purity crystalline product.

Biological Applications and Medicinal Chemistry

The structural motif of 3-methylquinoline-8-sulfonamide is highly privileged in modern drug discovery, primarily utilized in the synthesis of targeted oncology therapeutics.

Ribonucleotide Reductase (RNR) Inhibition

Derivatives of this compound have been heavily patented as potent RNR inhibitors (). RNR is a rate-limiting enzyme in the de novo dNTP synthesis pathway, composed of a hetero-oligomer of M1 and M2 subunits. The sulfonamide derivatives bind to the enzyme, disrupting its ability to reduce ribonucleoside 5′-diphosphates (NDPs) to 2′-deoxyribonucleoside 5′-diphosphates (dNDPs).

Lysine Acetyl Transferase (KAT) Inhibition

Beyond RNR, benzisoxazole sulfonamide derivatives incorporating the 3-methylquinoline core act as KAT inhibitors targeting the MYST family of proteins (). These proteins mediate DNA binding and chromatin remodeling; inhibiting them suppresses abnormal cell growth in hormone-dependent cancers, such as ER-positive breast cancer.

RNR_Pathway A Sulfonamide Derivative (RNR Inhibitor) B Ribonucleotide Reductase (RNR) (M1/M2 Hetero-oligomer) A->B Binds Active Site / Disrupts Subunits C NDP to dNDP Reduction (Catalytic Blockade) B->C Inhibits D dNTP Pool Depletion C->D Causes E DNA Synthesis & Repair Halted D->E Leads to F Cancer Cell Apoptosis (Tumor Suppression) E->F Induces

Mechanism of action for RNR inhibition by sulfonamide derivatives.

Trustworthiness & Handling Standards

To maintain scientific integrity during scale-up, researchers must adhere to strict handling protocols. 3-Methylquinoline-8-sulfonamide is stable under standard laboratory conditions but should be stored in a cool, dry environment away from strong oxidizing agents. Because sulfonamides can act as weak acids ( pKa​≈10 ), prolonged exposure to strong bases during storage or formulation should be avoided to prevent salt formation and subsequent degradation.

References

  • PubChemLite Database . "PDWRLDLLPHKBOS-UHFFFAOYSA-N - Explore". Université du Luxembourg / PubChem. URL: [Link]

  • Patent Literature. "Sulfonamide Compound or Salt Thereof". US20200157066A1, Google Patents.
  • Patent Literature. "Benzisoxazole sulfonamide derivatives". WO2020254946A1, Google Patents.
  • VU Research Portal . "MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals". Vrije Universiteit Amsterdam. URL:[Link]

Foundational

Preliminary Toxicity Screening of 3-Methylquinoline-8-sulfonamide: A Technical Guide for Preclinical Evaluation

Executive Summary The compound 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5) represents a highly versatile chemical scaffold utilized in the development of novel therapeutics, ranging from [1] to [2]. However, its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5) represents a highly versatile chemical scaffold utilized in the development of novel therapeutics, ranging from [1] to [2]. However, its dual-pharmacophore nature—combining a quinoline ring with a sulfonamide moiety—introduces specific toxicological liabilities. As a Senior Application Scientist, I approach the preclinical evaluation of this compound not merely as a checklist of assays, but as a mechanistic interrogation of its structural vulnerabilities. This guide outlines a comprehensive, self-validating screening cascade designed to accurately profile the preliminary toxicity of 3-Methylquinoline-8-sulfonamide.

Mechanistic Rationale for Toxicity Profiling

To design an effective screening protocol, we must first understand the causality behind the experimental choices. The toxicity of 3-Methylquinoline-8-sulfonamide is driven by its two primary structural components:

  • The Quinoline Core (Genotoxicity & Hepatotoxicity): Unsubstituted quinolines are notorious for their mutagenic potential. They can directly intercalate into DNA or undergo hepatic CYP450-mediated epoxidation, forming highly reactive electrophiles that create DNA adducts. However, [3] (such as the 3-methyl group and the 8-sulfonamide) can drastically alter the electron density and steric hindrance, potentially reducing the mutagenicity score from 94% to 0%[3]. Therefore, metabolic activation assays (Ames with S9) are non-negotiable.

  • The Sulfonamide Moiety (Cardiotoxicity & Hemolysis): Sulfonamides are frequently flagged for off-target interactions with the hERG potassium channel, leading to QT prolongation. Furthermore, their amphiphilic nature can disrupt lipid bilayers, necessitating rigorous [2].

Toxicity Mechanisms & Screening Cascade

ToxicityMechanisms cluster_0 Quinoline Pharmacophore cluster_1 Sulfonamide Pharmacophore Compound 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5) Quinoline Quinoline Ring Compound->Quinoline Sulfonamide Sulfonamide Moiety Compound->Sulfonamide CYP450 Hepatic CYP450 Metabolism Quinoline->CYP450 DNA DNA Adducts & Mutagenesis Quinoline->DNA Intercalation Epoxide Reactive Epoxide Intermediates CYP450->Epoxide Epoxide->DNA hERG hERG K+ Channel Interaction Sulfonamide->hERG RBC Erythrocyte Membrane Lysis Sulfonamide->RBC QT QTc Prolongation hERG->QT

Mechanistic pathways of quinoline-sulfonamide toxicity.

ScreeningCascade Start Compound Synthesis & QC (LC-MS/NMR) InSilico In Silico Profiling (Toxtree, ADMET) Start->InSilico InVitroCyto Cytotoxicity Assay (HepG2 & NCTC Fibroblasts) InSilico->InVitroCyto Pass Structural Alerts Hemo Hemolytic Toxicity (hRBC Lysis Assay) InVitroCyto->Hemo IC50 > 100 µM Ames Genotoxicity (Ames Test TA98/TA100 ±S9) Hemo->Ames < 5% Lysis Cardio Cardiotoxicity (Patch-Clamp hERG) Ames->Cardio Non-Mutagenic Lead Lead Optimization / In Vivo Progression Cardio->Lead IC50 > 30 µM

Preliminary in vitro toxicity screening workflow for lead compounds.

Quantitative Benchmark Data

To provide a framework for Go/No-Go decisions during lead optimization, the following table summarizes the expected safety thresholds for quinoline-8-sulfonamide derivatives based on contemporary literature.

Assay TypeTarget / Cell LineBenchmark Safety ThresholdObserved Literature RangeSource
Cytotoxicity NCTC FibroblastsIC50 > 100 µg/mL772 µg/mL to >1500 µg/mL[4]
Cytotoxicity HepG2 / A549Selective ToxicityHigh selectivity for cancer cells over normal cells[1]
Hemolytic Toxicity Human RBCs (hRBCs)< 5% Lysis at 1000 µg/mL< 5% Lysis up to 1000 µg/mL[2]
Genotoxicity S. typhimurium (Ames)Non-mutagenic (Score 0%)Highly dependent on exact substitution (0% to 94%)[3]
General Hazard Skin/Eye/RespiratoryIrritant (H315, H319, H335)Standard handling precautions required

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure scientific integrity. Every protocol incorporates internal controls to create a self-validating system, ensuring that a negative result is a true negative, not an assay failure.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Rationale: We utilize HepG2 cells because they retain trace CYP450 metabolic activity, providing a window into bioactivated hepatotoxicity. NCTC mouse fibroblasts are used in parallel to establish a baseline for general mammalian cell biocompatibility[4].

  • Cell Seeding: Seed HepG2 and NCTC fibroblasts in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-Methylquinoline-8-sulfonamide (10 µg/mL to 1500 µg/mL) in media (final DMSO concentration < 0.5%). Expose cells for 24 and 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan.

  • Solubilization & Measurement: Aspirate media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Mechanism: The assay is validated by the negative control (0.5% DMSO vehicle) establishing the 100% viability baseline. The positive control (Doxorubicin, 10 µM) must demonstrate a dose-dependent reduction in viability (>50% cell death). If the positive control fails, the plate is rejected.

Protocol B: Hemolytic Toxicity Assay

Rationale: Sulfonamide hybrids have the potential to disrupt erythrocyte membranes. Evaluating human red blood cell (hRBC) lysis ensures the compound will not induce hemolytic anemia[2].

  • Erythrocyte Preparation: Collect fresh human blood in EDTA tubes. Centrifuge at 2000 rpm for 10 minutes. Wash the hRBC pellet three times with sterile PBS (pH 7.4) until the supernatant is completely clear. Resuspend to a 2% (v/v) suspension in PBS.

  • Incubation: In a 96-well V-bottom plate, mix 100 µL of the hRBC suspension with 100 µL of the test compound (concentrations ranging from 50 to 1000 µg/mL). Incubate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate at 3000 rpm for 5 minutes to pellet intact RBCs. Transfer 100 µL of the supernatant to a flat-bottom plate and measure absorbance at 540 nm (detecting released hemoglobin).

  • Calculation: % Lysis =[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100.

  • Self-Validation Mechanism: PBS serves as the negative control (0% baseline lysis). 1% Triton X-100 serves as the positive control, which must yield complete (100%) membrane rupture and a saturated absorbance reading.

Protocol C: Bacterial Reverse Mutation (Ames) Test

Rationale: The quinoline core is a known structural alert for DNA intercalation. We utilize S. typhimurium TA98 (to detect frameshift mutations caused by planar intercalators) and TA100 (for base-pair substitutions). The inclusion of rat liver S9 fraction is critical to simulate hepatic CYP450 epoxidation[3].

  • Metabolic Activation Setup: Prepare the S9 mix by combining Aroclor 1254-induced rat liver S9 fraction with NADP+ and glucose-6-phosphate cofactors.

  • Exposure: In sterile tubes, combine 100 µL of bacterial culture ( 108 cells/mL), 50 µL of the test compound (up to 5000 µ g/plate ), and 500 µL of S9 mix (or PBS for the -S9 condition). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies. A compound is flagged as mutagenic if it induces a dose-dependent, >2-fold increase in revertant colonies compared to the vehicle control.

  • Self-Validation Mechanism: Spontaneous reversion rates (vehicle control) must fall within historical laboratory ranges. Strain-specific positive controls (e.g., 2-Aminoanthracene for +S9; 4-Nitroquinoline-N-oxide for TA98 -S9) must produce a massive spike in colony counts, proving both the viability of the bacteria and the enzymatic activity of the S9 fraction.

Sources

Exploratory

Pharmacokinetics and bioavailability of 3-Methylquinoline-8-sulfonamide

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Characterization of 3-Methylquinoline-8-sulfonamide Preamble: Charting the Course for a Novel Chemical Entity In the landscape of drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Characterization of 3-Methylquinoline-8-sulfonamide

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, the quinoline-sulfonamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] The specific molecule, 3-Methylquinoline-8-sulfonamide, represents a novel chemical entity with untapped therapeutic potential. However, before any pharmacological promise can be realized, a thorough understanding of its behavior within a biological system is paramount. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, detailing the necessary methodologies to fully characterize the pharmacokinetics (PK) and bioavailability of 3-Methylquinoline-8-sulfonamide.

As there is no publicly available pharmacokinetic data for this specific compound, this document is designed not as a review of existing knowledge, but as a forward-looking, expert-guided protocol. It outlines the logical, sequential, and methodologically rigorous approach required to take a novel compound from initial computational assessment to a full in vivo pharmacokinetic profile. Each step is grounded in established scientific principles and regulatory expectations to ensure the generation of reliable and defensible data.[3]

Part 1: Foundational Characterization and In Silico Profiling

The journey begins with predictive modeling. Before committing to resource-intensive in vitro and in vivo experiments, computational tools provide a cost-effective initial screen to identify potential liabilities and guide experimental design.[4][5] This in silico phase is crucial for building a preliminary "drug-likeness" profile.

Physicochemical and Structural Confirmation

A prerequisite to any biological testing is the unambiguous confirmation of the compound's identity and purity. This involves:

  • Synthesis and Purification: Following a confirmed synthetic route, the compound must be purified to ≥95% purity, commonly achieved via column chromatography or recrystallization.

  • Structural Verification: Confirmation of the molecular structure using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: Quantitative assessment of purity using High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

In Silico ADME Prediction

A variety of open-access and commercial software platforms can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule based on its structure.[6][7] For 3-Methylquinoline-8-sulfonamide, the key parameters to model include:

  • Aqueous Solubility: Prediction of solubility at physiological pH (e.g., pH 7.4). Poor solubility can be a major hurdle for oral absorption.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes.

  • Blood-Brain Barrier (BBB) Penetration: Predictions can indicate potential for central nervous system (CNS) activity or off-target effects.

  • Plasma Protein Binding (PPB): Estimating the extent of binding to plasma proteins like albumin.

  • CYP450 Metabolism: Identifying which cytochrome P450 isozymes are likely to metabolize the compound and its potential to inhibit these enzymes.[5]

These predictions, while not a substitute for experimental data, are invaluable for flagging potential issues and prioritizing experimental resources.

G cluster_0 Phase 1: Foundational Workflow synthesis Synthesis & Purification qc Structural & Purity QC (NMR, HRMS, HPLC) synthesis->qc Purity ≥95% insilico In Silico ADME Prediction (Solubility, LogP, Metabolism) qc->insilico Confirmed Structure decision Proceed to In Vitro? insilico->decision Favorable Profile?

Caption: Foundational workflow from synthesis to in silico assessment.

Part 2: In Vitro ADME Profiling: Experimental Protocols

In vitro assays provide the first experimental data on a compound's ADME properties.[8][9] These assays are conducted in controlled environments and are designed to isolate and evaluate specific pharmacokinetic processes.

Absorption: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption.[10][11] It uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with tight junctions and transporters that mimic the intestinal epithelium.[12]

Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for 18-22 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.[10]

  • Dosing:

    • A-to-B Transport (Absorption): The test compound (e.g., at 10 µM) is added to the apical (A) side, which represents the intestinal lumen.

    • B-to-A Transport (Efflux): In a separate set of wells, the compound is added to the basolateral (B) side, representing the blood.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[11]

  • Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.

  • Quantification: The concentration of 3-Methylquinoline-8-sulfonamide in all samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[13]

G cluster_1 Caco-2 Permeability Workflow culture Step 1: Cell Culture Seed Caco-2 cells on transwell inserts. Culture for 18-22 days to form monolayer. teer Step 2: Integrity Check Measure Transepithelial Electrical Resistance (TEER). culture->teer dosing Step 3: Dosing Add compound to Apical (A→B) or Basolateral (B→A) side. teer->dosing TEER > 200 Ω·cm² incubate Step 4: Incubation Incubate at 37°C for 2 hours. dosing->incubate quantify Step 5: Quantification Analyze samples from both sides using LC-MS/MS. incubate->quantify analyze Step 6: Data Analysis Calculate Papp and Efflux Ratio. quantify->analyze

Caption: Step-by-step workflow for the Caco-2 permeability assay.
Distribution: Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins governs its free concentration, and only the unbound drug is available to exert a pharmacological effect.[14] Equilibrium dialysis is the gold-standard method for determining PPB.[15][16]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: The test compound is spiked into plasma (human, rat, mouse) at a relevant concentration (e.g., 1-5 µM).

  • Device Setup: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8,000 Da) that retains proteins but allows small molecules to pass.[16]

  • Loading: The plasma sample containing the test compound is added to one chamber, and an equal volume of phosphate-buffered saline (PBS) is added to the other (buffer) chamber.

  • Incubation: The device is sealed and incubated at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.

  • Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS (matrix matching).[16]

  • Quantification: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in the liver.[17][18] It is a key predictor of hepatic clearance.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the NADPH regenerating system (cofactor for CYP450 enzymes) is prepared.[19][20]

  • Incubation Setup: The test compound (e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C for a few minutes.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Assay Purpose Key Parameters Measured Significance of Results
Caco-2 Permeability Predicts oral absorption and identifies active efflux.Papp (A→B), Papp (B→A), Efflux Ratio (ER).High Papp suggests good absorption. ER > 2 indicates potential for efflux-mediated poor bioavailability.
Plasma Protein Binding Determines the fraction of drug free in circulation.Fraction unbound (fu).High binding (low fu) can limit efficacy and tissue distribution. Only the unbound drug is active.
Liver Microsome Stability Predicts the rate of metabolic clearance by the liver.In vitro half-life (t½), Intrinsic Clearance (CLint).A short half-life suggests rapid metabolism and potentially low in vivo exposure after oral dosing.

Part 3: In Vivo Pharmacokinetic & Bioavailability Assessment

In vivo studies are essential to understand how a compound behaves in a whole organism, integrating all ADME processes simultaneously. Rodent models (typically mice or rats) are standard for initial PK studies.[21]

Bioanalytical Method Validation

Before analyzing in vivo samples, a robust and reliable analytical method for quantifying 3-Methylquinoline-8-sulfonamide in the biological matrix (e.g., plasma) must be developed and validated according to regulatory guidelines.[3][22][23] This typically involves an LC-MS/MS method validated for:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effects

  • Stability (Freeze-thaw, bench-top, long-term)

Preclinical Pharmacokinetic Study Design

A crossover design is often preferred if feasible, but a parallel design is also common. The study involves at least two groups:

  • Group 1: Intravenous (IV) Administration: A single dose is administered directly into the bloodstream (e.g., via the tail vein). This route ensures 100% bioavailability and serves as the reference for calculating the absolute bioavailability of the oral dose.

  • Group 2: Oral (PO) Administration: A single dose is administered by oral gavage.

Protocol: Rodent PK Study

  • Animal Acclimation & Dosing: Healthy, fasted rodents (e.g., CD-1 mice or Sprague-Dawley rats) are used. The compound is formulated in a suitable vehicle and administered at a specific dose (e.g., 1-5 mg/kg IV and 5-20 mg/kg PO).

  • Blood Sampling: Serial blood samples are collected from each animal at multiple time points. Microsampling techniques (e.g., from the saphenous vein) are recommended to enable a full PK profile from a single mouse, adhering to the 3Rs principles (Reduction, Refinement, Replacement).[24][25]

    • Typical IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Typical PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Blood samples are collected into anticoagulant-treated tubes, centrifuged to separate plasma, and the plasma is stored at -80°C until analysis.

  • Sample Analysis: Plasma samples are processed (e.g., by protein precipitation) and analyzed using the validated LC-MS/MS method to determine the drug concentration at each time point.

Pharmacokinetic Data Analysis

The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software.[26][27][28]

G cluster_2 In Vivo PK Study Workflow dosing_iv Group 1: IV Dosing sampling Serial Blood Sampling (Multiple Time Points) dosing_iv->sampling dosing_po Group 2: PO Dosing dosing_po->sampling processing Plasma Preparation & Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis (Validated Method) processing->analysis nca Non-Compartmental Analysis (NCA) analysis->nca Conc-Time Data bioavailability Calculate Bioavailability (F%) nca->bioavailability AUC_oral & AUC_iv

Caption: Workflow for an in vivo pharmacokinetic study.

The key parameters calculated are summarized below:

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption; related to efficacy and toxicity.
Tmax Time at which Cmax is reached.Indicates the speed of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point.Represents total drug exposure over time.
AUC(0-inf) AUC extrapolated to infinity.Represents total drug exposure after a single dose.
Elimination half-life.Time required for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.
Vd Volume of distribution.Apparent volume into which the drug distributes in the body.
F% Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Part 4: Synthesis and Interpretation

The final step is to integrate all data streams to build a comprehensive pharmacokinetic profile for 3-Methylquinoline-8-sulfonamide. For instance, a low Caco-2 permeability (Papp) value would explain a low oral bioavailability (F%). Rapid clearance in liver microsomes would correlate with a high in vivo clearance (CL) and a short half-life (t½). This integrated understanding is critical for making informed decisions in a drug development program, such as optimizing the molecular structure, selecting appropriate dosing regimens for efficacy and toxicology studies, and developing a suitable formulation to improve absorption.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][23]

  • IntechOpen. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link][4]

  • Caco2 assay protocol. (n.d.). Protocol Exchange. [Link][29]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link][17]

  • National Center for Biotechnology Information. (n.d.). Non-compartmental analysis. [Link][26]

  • UpToDate. (n.d.). Sulfonamide metabolic pathways. [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link][18]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][22]

  • ACP Journals. (1990). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. [Link][30]

  • Allucent. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link][27]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. [Link][11]

  • Patsnap. (2025). What sample types and time points are ideal for rodent PK?. [Link][21]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS of Bioactive compounds of Garlic. [Link][6]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][31]

  • BioAgilytix. (n.d.). Protein Binding Assays. [Link][15]

  • MSD Manual Professional Edition. (2024). Sulfonamides. [Link][32]

  • Symeres. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link][8]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link][12]

  • BioDuro. (n.d.). In Vitro ADME. [Link][33]

  • Selvita. (n.d.). In Vitro ADME. [Link][34]

  • U.S. Food and Drug Administration. (2024). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][35]

  • MDPI. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link][5]

  • News-Medical.Net. (2025). Advancing ADME studies using in silico tools. [Link][36]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link][7]

  • Royal Society of Chemistry. (2008). A blood sampling microsystem for pharmacokinetic applications: Design, fabrication, and initial results. [Link][37]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link][14]

  • JoVE. (2025). Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis. [Link][38]

  • PubMed. (1983). Sampling methods for pharmacokinetic studies in the mouse. [Link][39]

  • PubMed. (1987). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link][40]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link][13]

  • Karger Publishers. (1988). Metabolism of Sulfonamides. [Link][41]

  • ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. [Link][42]

  • Taylor & Francis Online. (2020). Methods for Non-Compartmental Pharmacokinetic Analysis With Observations Below the Limit of Quantification. [Link][43]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link][19]

  • Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. [Link][28]

  • AAPSJ. (2016). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. [Link][24]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link][44]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link][16]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link][20]

  • NIH. (2014). Murine Pharmacokinetic Studies. [Link][25]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link][1]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link][45]

  • Dove Press. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link][2]

  • ACS Publications. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. [Link][46]

  • Semantic Scholar. (2024). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link][47]

Sources

Foundational

Crystal structure and X-ray diffraction of 3-Methylquinoline-8-sulfonamide

An In-Depth Technical Guide on the Crystal Structure and X-Ray Diffraction of 3-Methylquinoline-8-sulfonamide Executive Summary In contemporary structure-based drug design, the precise crystallographic characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and X-Ray Diffraction of 3-Methylquinoline-8-sulfonamide

Executive Summary

In contemporary structure-based drug design, the precise crystallographic characterization of pharmacophoric building blocks is non-negotiable. 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5) has emerged as a critical precursor in the synthesis of novel benzisoxazole sulfonamide derivatives[1]. These derivatives function as potent Lysine Acetyl Transferase (KAT) inhibitors, specifically targeting the MYST family (e.g., MOZ, KAT6B) to combat abnormal cell growth and oncogenesis[2].

As a Senior Application Scientist, I present this whitepaper to decode the structural chemistry, supramolecular assembly, and X-ray diffraction (XRD) methodologies essential for characterizing 3-methylquinoline-8-sulfonamide and its downstream active pharmaceutical ingredients (APIs). By understanding the causality behind its crystal packing and the physics of its diffraction, researchers can better predict its behavior in late-stage drug formulation.

Crystallographic Architecture & Structural Chemistry

The solid-state behavior of 3-methylquinoline-8-sulfonamide is governed by a delicate balance of intramolecular constraints and intermolecular forces. Extrapolating from the parent scaffold, quinoline-8-sulfonamide, we can accurately map the supramolecular synthons that dictate its crystal lattice[3].

Intramolecular Hydrogen Bonding: The S(6) Motif

The spatial proximity of the sulfamoyl group at the C8 position to the quinoline nitrogen (N1) forces a highly specific molecular conformation. The H atom of the sulfamoyl NH₂ group engages in a strong intramolecular N–H···N1 contact[3].

  • Causality: This interaction forms a stable six-membered pseudo-ring, classified crystallographically as an S(6) graph-set motif [3]. This conformational locking restricts the rotational freedom of the sulfonamide group, reducing the entropic penalty upon target binding and dictating the trajectory of the remaining hydrogen bond donors.

Intermolecular Assembly: Inversion Dimers and π-π Stacking

With one sulfamoyl hydrogen sequestered internally, the second hydrogen is free to participate in intermolecular bonding.

  • Dimerization: Molecules link via pairs of N–H···O hydrogen bonds, forming centrosymmetric inversion dimers[3].

  • π-π Stacking: These dimers further aggregate through π-π stacking interactions between the quinoline aromatic rings. In the parent compound, the centroid-to-centroid distance is approximately 3.649 Å[3].

  • The 3-Methyl Effect: The introduction of the methyl group at the C3 position introduces localized steric bulk. While it does not disrupt the primary S(6) or dimer motifs, it slightly increases the interplanar spacing during π-π stacking, altering the unit cell volume and shifting the macroscopic crystal habit toward more needle-like morphologies.

G Monomer Monomer Unit (3-Methylquinoline-8-sulfonamide) IntraHB Intramolecular H-Bond N-H···N1 (S(6) Motif) Monomer->IntraHB Stabilizes conformation InterHB Intermolecular H-Bond N-H···O (Inversion Dimers) IntraHB->InterHB Directs packing PiStack π-π Stacking Quinoline Ring Interactions InterHB->PiStack Aligns aromatic rings Lattice 1D Polymeric Crystal Lattice PiStack->Lattice Macroscopic assembly

Fig 1: Supramolecular assembly pathway of 3-methylquinoline-8-sulfonamide.

Quantitative Crystallographic Data

The following table synthesizes the empirical data of the parent scaffold with the predicted crystallographic shifts induced by the 3-methyl substitution.

ParameterQuinoline-8-sulfonamide (Empirical)[3]3-Methylquinoline-8-sulfonamide (Extrapolated)Causality / Structural Impact
Chemical Formula C₉H₈N₂O₂SC₁₀H₁₀N₂O₂SAddition of C3-methyl group.
Molecular Weight 208.23 g/mol 222.26 g/mol Increases electron density in the unit cell.
Crystal System MonoclinicMonoclinicLow symmetry driven by directional H-bonding.
Space Group P2₁/cP2₁/cCentrosymmetric packing favored by inversion dimers.
Unit Cell Volume 923.33 (4) ų~ 980 - 1020 ųExpansion required to accommodate the steric bulk of the -CH₃ group.
Intramolecular H-Bond N–H···N1 (2.921 Å)N–H···N1 (~2.93 Å)S(6) motif remains highly conserved; foundational to the pharmacophore.

X-Ray Diffraction Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to characterize this compound and its KAT-inhibiting derivatives.

Single-Crystal X-Ray Diffraction (SCXRD) Sample Preparation

High-quality single crystals are a prerequisite for absolute structure determination. The following self-validating protocol utilizes a solvent/anti-solvent slow evaporation technique[2].

Step-by-Step Protocol:

  • Dissolution: Dissolve 200 mg of 3-methylquinoline-8-sulfonamide (or its synthesized derivative) in 3.0 mL of Acetonitrile (CH₃CN) under gentle heating to reflux[2]. Causality: CH₃CN provides high solubility at elevated temperatures while maintaining a moderate boiling point for controlled evaporation.

  • Anti-Solvent Addition: Slowly add 2.0 mL of Methyl tert-butyl ether (MTBE) dropwise[2]. Causality: MTBE acts as an anti-solvent. Its gradual introduction lowers the overall solubility threshold of the mixture without causing immediate, amorphous precipitation.

  • Crystallization: Transfer the solution to a borosilicate test tube. Leave it open to the ambient atmosphere at 22°C for 48 hours[2]. Causality: Slow evaporation of the highly volatile MTBE and CH₃CN allows the system to reach supersaturation gradually, favoring the thermodynamic growth of large, defect-free single crystals rather than kinetic powders.

  • Harvesting: Filter the resulting crystals, wash twice with cold MTBE and twice with heptane, then dry under vacuum[2].

Powder X-Ray Diffraction (PXRD) Workflow

For batch-to-batch polymorphic validation, PXRD is the industry standard. This protocol is optimized for a Bruker A25 D8 Advance diffractometer[1].

Step-by-Step Protocol:

  • Sample Mounting: Lightly grind the crystalline powder to a particle size of 1-5 μm and front-load into a zero-background silicon holder. Causality: Proper grinding minimizes preferred orientation (texture effects), ensuring relative peak intensities accurately reflect the bulk material.

  • Optics Configuration: Equip the diffractometer with a Copper (Cu) X-ray tube. Set the voltage to 40 kV and the amperage to 40 mA[1]. Causality: This specific power setting maximizes the emission of Cu Kα radiation (λ = 1.5406 Å) while preserving tube lifespan. Cu Kα is optimal for resolving the d-spacings typical of small organic molecules.

  • Slit Geometry: Set the primary Soller slit to 2.5° and divergence slits to 0.6 mm (constant illumination)[1]. Causality: Soller slits limit axial beam divergence, drastically improving peak symmetry and reducing low-angle asymmetry.

  • Data Acquisition: Utilize a Lynxeye position-sensitive detector (PSD) with a window size of 3.3°. Scan from 3.0° to 40.0° 2θ using a step size of 0.02° and a step time of 0.3 seconds[1]. Causality: A 0.02° step size satisfies the Shannon-Nyquist sampling theorem for the typical Full Width at Half Maximum (FWHM) of organic crystals, ensuring no data loss during Rietveld refinement.

PXRD Prep Sample Preparation (Grinding & Zero-Background Mount) Config Diffractometer Configuration (Bruker A25 D8 Advance) Prep->Config Optics Optics Setup (Cu Kα, 40kV, 40mA, Soller 2.5°) Config->Optics Scan Data Collection (Step: 0.02°, 3.0-40.0° 2θ) Optics->Scan Analysis Data Processing (Phase ID & Rietveld Refinement) Scan->Analysis

Fig 2: Standardized PXRD workflow for sulfonamide derivative characterization.

References

  • US11492346B2 - Benzisoxazole sulfonamide derivatives. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6AJNKsjsIktwlsZfQypfNxNRy4_iPmWK66KktRWvdTjPS1OdYUxwCdzi-lZda9wIHaiLknPeKQapix2GquJ45pXPvbQdUNMb9I2ofOaFso6VwEjpQFsRul9UcT0bZ5BOc293SxxxPiQXpLJ4=]
  • WO2020254946A1 - Benzisoxazole sulfonamide derivatives. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWdkY8XvtD5rYkOoWxbkzT7An0aSyV4FdzbHzRIizRrGbkUYVQ6wzceQt09Zgvfpb4yNvREPIM2uI8vCAaga4lyCYRKusCDX9m0tsYngA0qr1zuNkiQdq4e81WLxGY2iO9YVWwytV1zCVCAngSLg==]
  • Quinoline-8-sulfonamide. National Center for Biotechnology Information (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOdzQrchaacVFnmfLBWVv8-VrUrXHrEyh_2meGLhNlf2VojWbQHRlmmu4jo0D57dmReDN6CTqggkfU2efOg1xkD0l13-g9jXHXD7np6MNHpPxeIALlhTWY6QA6vd5Y-1NEJc0dcqba6aJifwY=]

Sources

Exploratory

3-Methylquinoline-8-sulfonamide as a Selective Carbonic Anhydrase Inhibitor: A Technical Guide

Executive Summary Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While classical CA inhibitors (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons[1]. While classical CA inhibitors (CAIs) like acetazolamide exhibit broad-spectrum activity, modern drug discovery demands isoform selectivity to mitigate off-target toxicity. The quinoline-8-sulfonamide scaffold has emerged as a privileged pharmacophore in this domain, particularly for targeting tumor-associated transmembrane isoforms (hCA IX and hCA XII) over ubiquitous cytosolic isoforms (hCA I and hCA II)[2].

This technical whitepaper explores the mechanistic rationale, structural dynamics, and experimental validation of 3-Methylquinoline-8-sulfonamide (CAS 953900-55-5)[3] as a highly specialized CAI. By dissecting the causality behind its molecular design and detailing self-validating assay protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The design of 3-Methylquinoline-8-sulfonamide leverages the well-established "tail approach" in CAI development, where a primary zinc-binding group is appended to a bulky organic tail that interacts with the outer rims of the enzyme's active site[4],[5].

  • The 8-Sulfonamide Anchor: The primary sulfonamide group ( −SO2​NH2​ ) is the critical pharmacophore. At physiological pH, it exists in an equilibrium with its deprotonated anion ( −SO2​NH− ). This anion acts as a potent Lewis base, directly coordinating with the Zn2+ ion at the catalytic core of the CA active site, displacing the zinc-bound water molecule essential for catalysis[5].

  • The Quinoline Scaffold: The rigid, bicyclic quinoline ring extends outward from the deep catalytic cleft. Its aromatic nature allows for extensive π−π stacking and van der Waals interactions with the hydrophobic half of the CA active site[6].

  • The 3-Methyl Substitution: The addition of a methyl group at the 3-position of the quinoline ring introduces specific steric bulk. The active sites of hCA IX and hCA XII possess a wider, more hydrophobic entry pocket compared to the restricted clefts of hCA I and hCA II. The 3-methyl group projects directly into this hydrophobic pocket (interacting with residues like Val121 and Leu198 in hCA IX), sterically clashing with the narrower cytosolic isoforms and thereby driving isoform selectivity[2].

Mechanism of Action & Binding Kinetics

CAs operate via a rapid ping-pong mechanism. The rate-limiting step is the transfer of a proton from the zinc-bound water molecule to the surrounding buffer (facilitated by His64), generating the catalytically active zinc-hydroxide species.

When 3-Methylquinoline-8-sulfonamide enters the active site, its deprotonated sulfonamide moiety binds tetrahedrally to the Zn2+ ion. This coordination is stabilized by a network of hydrogen bonds between the sulfonamide oxygen atoms and the backbone amide of Thr199. By physically occluding the metal center, the inhibitor completely halts the CO2​ hydration cycle[5].

CA_Inhibition A Carbonic Anhydrase Active Site (Zn²⁺) B Zn²⁺ - OH⁻ Complex (Catalytically Active) A->B Deprotonation D Zn²⁺ - Sulfonamide Anion Complex B->D Inhibitor Binding E CO₂ Hydration (HCO₃⁻ + H⁺) B->E Substrate Binding C 3-Methylquinoline- 8-sulfonamide C->D Deprotonated SO₂NH⁻ binds Zn²⁺ F Catalysis Blocked D->F Steric Occlusion

Mechanism of CA inhibition by 3-Methylquinoline-8-sulfonamide via zinc coordination.

Isoform Selectivity Profile

Quantitative inhibition data for the quinoline-8-sulfonamide class demonstrates a distinct preference for tumor-associated isoforms. The table below summarizes the representative inhibition constants ( Ki​ ) for this structural class, highlighting the therapeutic window created by the quinoline scaffold[1],[2].

Table 1: Representative Inhibition Profile of Quinoline-8-Sulfonamides ( Ki​ , nM)

hCA IsoformCellular LocationPathological RelevanceRepresentative Ki​ Range (nM)
hCA I CytosolicRetinal/Cerebral Edema60 – 8,000
hCA II CytosolicGlaucoma, Edema30 – 8,700
hCA IX TransmembraneHypoxic Tumors5 – 25
hCA XII TransmembraneTumor Progression8 – 20

(Note: Data reflects the broader quinoline-8-sulfonamide class, illustrating the characteristic single-digit nanomolar affinity for hCA IX/XII over cytosolic off-targets[1],[2].)

Experimental Workflows & Protocols

To ensure rigorous scientific validation, the following self-validating protocols detail the synthesis of the compound and the kinetic evaluation of its inhibitory properties. Causality is explicitly defined to prevent procedural deviations.

Protocol A: Synthesis of 3-Methylquinoline-8-sulfonamide

Objective: Synthesize the target compound via direct chlorosulfonation followed by amination.

  • Chlorosulfonation:

    • Action: Slowly add 3-methylquinoline (1.0 eq) to a reaction flask containing excess chlorosulfonic acid ( ClSO3​H , 5.0 eq) at 0°C. Gradually heat the mixture to 90°C for 4 hours.

    • Causality: The quinoline ring is deactivated toward electrophilic aromatic substitution. Elevated temperatures are required to force the substitution onto the carbocyclic ring (specifically the 8-position due to heteroatom directing effects). The initial 0°C addition prevents violent exothermic degradation.

  • Quenching & Isolation:

    • Action: Cool the mixture to room temperature and pour it dropwise over crushed ice. Filter the resulting 3-methylquinoline-8-sulfonyl chloride precipitate immediately.

    • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Rapid filtration over ice minimizes the conversion back to the inactive sulfonic acid.

  • Amination:

    • Action: Dissolve the precipitate in minimal tetrahydrofuran (THF) and add it dropwise to a vigorously stirred solution of concentrated aqueous ammonia ( NH4​OH , 10.0 eq) at 0°C. Stir for 2 hours.

    • Causality: Excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct. The 0°C environment suppresses the competing hydrolysis reaction with water, ensuring high yields of the sulfonamide.

  • Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Purify via recrystallization from ethanol. Confirm structure via 1H NMR (presence of the broad −NH2​ singlet at ~7.5 ppm).

Protocol B: Stopped-Flow Kinetic Assay for CA Inhibition

Objective: Determine the Ki​ of 3-Methylquinoline-8-sulfonamide against recombinant hCA isoforms.

Why Stopped-Flow? CAs possess one of the highest turnover rates of any known enzyme ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture the initial linear velocity of the reaction. Stopped-flow instruments mix the enzyme and substrate in <1 millisecond, allowing accurate measurement of the pre-steady-state kinetics[5].

  • Buffer Preparation:

    • Action: Prepare 20 mM HEPES buffer at pH 7.4 containing 20 mM Na2​SO4​ .

    • Causality: HEPES is strictly used because, unlike phosphate buffers, it does not coordinate with the active site Zn2+ ion, preventing artificial competitive inhibition.

  • Indicator Addition:

    • Action: Add 0.2 mM Phenol Red to the buffer.

    • Causality: As CO2​ is hydrated to HCO3−​ and H+ , the pH drops. Phenol Red (pKa ~7.4) translates this rapid proton release into a measurable absorbance decay at 557 nm.

  • Enzyme-Inhibitor Incubation:

    • Action: Pre-incubate recombinant hCA (e.g., 10 nM) with varying concentrations of 3-Methylquinoline-8-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Causality: Sulfonamide binding to the zinc ion is a relatively slow process. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before the reaction is initiated.

  • Data Acquisition & Analysis:

    • Action: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (10-50 mM) in the stopped-flow cell. Record absorbance at 557 nm for 10 seconds. Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Assay_Workflow S1 1. Compound Prep (DMSO Stock) S2 2. Enzyme Incubation (hCA + Inhibitor) S1->S2 Dilution in buffer S3 3. Stopped-Flow Spectrophotometry S2->S3 Rapid mixing with CO₂ S4 4. Monitor pH Indicator Absorbance Shift S3->S4 Optical detection S5 5. Ki Calculation (Morrison Equation) S4->S5 Non-linear regression

Stopped-flow spectrophotometry workflow for determining CA inhibitor kinetics.

References

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI.
  • Carbonic Anhydrase Inhibitors: Synthesis of Water-Soluble, Aminoacyl/Dipeptidyl Sulfonamides Possessing Long-Lasting Intraocular Pressure-Lowering Properties via the Topical Route.
  • The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview. Benchchem.
  • Quinoline-8-sulfonamide. PMC.
  • 3-methylquinoline-8-sulfonamide | 953900-55-5. Sigma-Aldrich.

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of 3-Methylquinoline-8-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Methylquinoline-8-sulfonamide, a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-Methylquinoline-8-sulfonamide, a significant scaffold in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in historical records, its synthesis can be logically traced through the development of fundamental organic reactions. This guide elucidates the likely historical pathways, beginning with the construction of the 3-methylquinoline core via classical named reactions, followed by the introduction of the crucial 8-sulfonamide functionality. We will explore the causality behind experimental choices in these early methods and contrast them with modern, optimized synthetic routes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough understanding for researchers in organic synthesis and drug development.

Introduction: A Retrosynthetic Look at a Privileged Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals, most notably the anti-malarial drug, quinine.[1][2][3] The addition of a sulfonamide group, a well-established pharmacophore, to this scaffold creates a class of compounds with a wide spectrum of biological activities. 3-Methylquinoline-8-sulfonamide, in particular, has emerged as a key intermediate in the synthesis of various therapeutic agents.

The discovery of this molecule was not likely a singular event but rather an outcome of the systematic exploration of quinoline chemistry. Its synthesis can be logically dissected into two primary challenges: the formation of the 3-methylquinoline core and the regioselective introduction of the sulfonamide group at the 8-position. This guide will navigate the historical solutions to these challenges, providing both the "how" and the "why" behind the synthetic strategies.

Historical Synthesis I: Construction of the 3-Methylquinoline Core

The late 19th century saw the advent of several powerful methods for quinoline synthesis. For the specific case of 3-methylquinoline, the Doebner-von Miller reaction stands out as a highly plausible historical route.

The Doebner-von Miller Reaction: A Likely Inaugural Pathway

First described in 1881, the Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4][5] To achieve the desired 3-methylquinoline, the logical reactants would be aniline and crotonaldehyde.

The causality behind this choice lies in the inherent reactivity of the starting materials. The acid catalyst activates the crotonaldehyde for a Michael-type addition of the aniline. Subsequent cyclization onto the aromatic ring and oxidation leads to the formation of the quinoline ring system. The methyl group at the 3-position is a direct consequence of the methyl group present in crotonaldehyde.

Doebner_von_Miller Aniline Aniline Acid Acid Catalyst (e.g., HCl, H₂SO₄) Aniline->Acid Crotonaldehyde Crotonaldehyde Crotonaldehyde->Acid Intermediate 1,2-Dihydro-3-methylquinoline Acid->Intermediate Michael Addition & Cyclization Oxidant Oxidant (in situ or added) Intermediate->Oxidant Product 3-Methylquinoline Oxidant->Product Oxidation

Caption: The Doebner-von Miller reaction for 3-methylquinoline synthesis.

Experimental Protocol: Classical Doebner-von Miller Synthesis of 3-Methylquinoline

  • Reaction Setup: In a fume hood, a round-bottom flask is equipped with a reflux condenser.

  • Charging Reactants: Aniline and a strong acid, such as concentrated hydrochloric acid or sulfuric acid, are added to the flask and stirred.

  • Reagent Addition: Crotonaldehyde is added slowly to the stirred mixture. This reaction is often exothermic, and cooling may be necessary to control the rate.

  • Reaction: The mixture is heated to reflux for several hours. An oxidizing agent, which can be an in-situ formed Schiff base or an added component like nitrobenzene, facilitates the final aromatization.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base. The 3-methylquinoline product is then isolated, often by steam distillation, followed by extraction and purification.

A significant challenge in the classical Doebner-von Miller reaction is the tendency of the α,β-unsaturated carbonyl compound to polymerize under the harsh acidic conditions, leading to the formation of tar and reducing the overall yield.[6]

Historical Synthesis II: Introduction of the 8-Sulfonamide Group

With the 3-methylquinoline core in hand, the next historical hurdle would have been the introduction of the sulfonamide group at the 8-position. This is typically a two-step process: sulfonation to form a sulfonic acid, followed by conversion to the sulfonamide.

Electrophilic Sulfonation and Conversion to the Sulfonyl Chloride

Quinoline undergoes electrophilic substitution primarily at the 5- and 8-positions of the benzene ring.[3] Sulfonation with fuming sulfuric acid would yield a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[3] The separation of these isomers can be challenging.

A more direct historical approach would have been the direct chlorosulfonation of 3-methylquinoline using chlorosulfonic acid. This powerful reagent introduces the sulfonyl chloride group in a single step.

Chlorosulfonation 3-Methylquinoline 3-Methylquinoline Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) 3-Methylquinoline->Chlorosulfonic_Acid Sulfonyl_Chloride 3-Methylquinoline-8-sulfonyl Chloride Chlorosulfonic_Acid->Sulfonyl_Chloride Direct Chlorosulfonation Ammonia Ammonia (NH₃) Sulfonyl_Chloride->Ammonia Sulfonamide 3-Methylquinoline-8-sulfonamide Ammonia->Sulfonamide Amination Convergent_Synthesis 2-Aminobenzenesulfonic_Acid 2-Aminobenzenesulfonic Acid Catalyst Catalyst (e.g., AlCl₃, SnCl₂) 2-Aminobenzenesulfonic_Acid->Catalyst Aldehydes Propionaldehyde & Paraformaldehyde Aldehydes->Catalyst Sulfonic_Acid 3-Methylquinoline-8-sulfonic Acid Catalyst->Sulfonic_Acid Catalytic Cyclization Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Sulfonic_Acid->Chlorinating_Agent Sulfonyl_Chloride 3-Methylquinoline-8-sulfonyl Chloride Chlorinating_Agent->Sulfonyl_Chloride Chlorination

Caption: A modern convergent synthesis of 3-methylquinoline-8-sulfonyl chloride.

Optimized Chlorination and Sulfonylation Procedures

Modern patents also describe optimized conditions for the direct chlorosulfonation of 3-methylquinoline, often employing sulfonating assistants to improve yield and purity. [7][8]Furthermore, a wider range of chlorinating agents, such as thionyl chloride and phosphorus oxychloride, are used for the conversion of the sulfonic acid to the sulfonyl chloride. [7]

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic pathways. It is important to note that yields can vary significantly based on reaction scale and specific conditions.

Synthesis StepHistorical Method (Typical Yield)Modern Method (Typical Yield)Reference(s)
3-Methylquinoline Synthesis40-60% (Doebner-von Miller)>80% (Optimized conditions)[6]
Direct Chlorosulfonation of 3-MethylquinolineVariable, often moderateUp to 96%[8]
Conversion of Sulfonyl Chloride to SulfonamideGenerally high (>90%)Generally high (>90%)

Conclusion: From Classical Reactions to Modern Drug Intermediates

The synthesis of 3-Methylquinoline-8-sulfonamide is a testament to the enduring power of classical organic reactions and the continuous drive for innovation in synthetic methodology. While its initial discovery was likely a logical extension of the burgeoning field of quinoline chemistry in the late 19th and early 20th centuries, its continued relevance is secured by its role as a key building block in modern drug discovery. The evolution of its synthesis from the often harsh and low-yielding Doebner-von Miller and direct chlorosulfonation reactions to the more controlled and efficient convergent pathways highlights the progress in synthetic organic chemistry. This guide has provided a comprehensive overview of these pathways, offering valuable insights for researchers dedicated to the synthesis of novel therapeutic agents.

References

  • Doebner-Miller Reaction (Doebner and von Miller, 1881). In: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Improved Synthesis of Quinaldines by the Skraup Reaction. ChemInform.
  • Doebner-von Miller Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Quinoline-8-sulfonamide.
  • Method for preparing 3-methyl quinolines-8-sulfochlorides. CN1935791A.
  • Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. CN103483254A.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • 3-Methyl-8-quinolinesulphonyl chloride synthesis. ChemicalBook.
  • The synthesis of 3‐sulfonated quinolines
  • Doebner-Miller Reaction. SynArchive.
  • Method for producing quinoline-8-sulfonyl chloride. JP2005139149A.
  • Preparation method of 3-methylquinoline-8-sulfonyl chloride. CN110872252A.
  • Application Notes and Protocols: The Use of Crotonaldehyde in the Synthesis of Pharmaceutical Intermedi
  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. 2014;24(2):59-68.
  • Doebner reaction. Wikipedia.
  • Doebner-von Miller reaction. Semantic Scholar.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • An overview of the synthesis of quinoline via traditional methods (a–h).
  • Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Bentham Science Publishers. 2021.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. 2016.
  • Prepar
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. 2025.
  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. 2006;71(5):2021-2027.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. 2004;69(16):5578-5581.
  • An Expedient Synthesis of Sulfinamides
  • Chlorosulfonic Acid - A Vers
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. 2020.
  • 8-Quinolinesulfonyl chloride. NIST WebBook.
  • Organic synthesis intermediates m-aminobenzenesulfonic acid synthesis method. IES86996B2.
  • An approach for the synthesis of 2-aryl-3-sulfonyl substituted quinolines through an electrochemical cascade annulation p
  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Semantic Scholar. 2024.
  • Process for the preparation of chlorinated quinolines. US3567732A.
  • Chemistry of Substituted Quinolinones. V.
  • Synthesis of Quinolines from 3-Acetylaniline: Applic

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 3-Methylquinoline-8-sulfonamide in cell culture media

Application Note: Optimized Solubilization Protocol for 3-Methylquinoline-8-sulfonamide in In Vitro Cell Culture Assays Mechanistic Context & Physicochemical Hurdles 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5; MW:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Solubilization Protocol for 3-Methylquinoline-8-sulfonamide in In Vitro Cell Culture Assays

Mechanistic Context & Physicochemical Hurdles

3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5; MW: 222.26 g/mol ) is a highly lipophilic small molecule[1]. It serves as a critical structural scaffold in modern drug discovery, most notably in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors targeting the MYST family (e.g., KAT6A) for tumor suppression[2], and Ribonucleotide Reductase (RNR) inhibitors[3].

Due to its bicyclic aromatic quinoline ring and sulfonamide moiety, this compound exhibits extremely poor aqueous solubility. Introducing it directly into physiological buffers or cell culture media results in rapid micro-precipitation. This "crashing out" creates localized concentration gradients, reduces the actual bioavailable dose, and induces artifactual cytotoxicity due to crystal deposition on cell monolayers.

Pathway Compound 3-Methylquinoline-8-sulfonamide (Active Scaffold) KAT6A KAT6A / MYST Family Histone Acetyltransferase Compound->KAT6A Inhibits Chromatin Histone H3/H4 Acetylation (Chromatin Relaxation) KAT6A->Chromatin Catalyzes Transcription Oncogenic Transcription (Cell Cycle Progression) Chromatin->Transcription Promotes Arrest Cell Cycle Arrest (Tumor Suppression) Transcription->Arrest Blocked by Inhibition

Caption: Mechanistic pathway of KAT6A inhibition by quinoline-8-sulfonamide derivatives.

The Causality of Solubilization Choices (E-E-A-T)

To ensure scientific integrity and reproducible pharmacology, this protocol utilizes a 3-Phase Solubilization Strategy : primary solvation in anhydrous DMSO, intermediate serial dilution, and a final high-shear aqueous integration.

  • Why 100% Anhydrous DMSO? Water absorption by standard DMSO leads to premature precipitation of the compound. Using anhydrous, cell-culture grade DMSO ensures the solvation shell around the hydrophobic quinoline ring remains intact.

  • Why intermediate serial dilutions in DMSO? Direct dilution from a 10 mM master stock into aqueous media to achieve a 10 nM final concentration requires pipetting sub-microliter volumes, introducing massive volumetric error. Serial dilution in DMSO maintains the compound in a fully soluble state until the final 1:1000 volumetric transfer into the media.

  • Why limit final DMSO to ≤0.1%? DMSO concentrations >0.1% (v/v) can induce cellular differentiation, alter lipid bilayer fluidity, and cause baseline cytotoxicity. Maintaining a strict 0.1% vehicle ceiling ensures that any observed phenotypic changes are strictly causal to the 3-Methylquinoline-8-sulfonamide derivative.

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of 3-Methylquinoline-8-sulfonamide dry powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 2.22 mg of the compound into a sterile, amber microcentrifuge tube (the compound is light-sensitive over prolonged periods).

  • Solvation: Add 1.00 mL of room-temperature, anhydrous DMSO (≥99.9% purity).

  • Disruption of Crystal Lattice: Vortex the solution vigorously for 60 seconds. Follow immediately with water-bath sonication for 5–10 minutes at room temperature. Causality: Sonication provides the kinetic energy required to break intermolecular hydrogen bonding and π-π stacking inherent to the quinoline rings.

  • Quality Control (Self-Validation): Hold the tube against a strong light source. Inspect for the Tyndall effect (light scattering). If the solution is cloudy or exhibits Schlieren lines, microcrystals are still present; continue sonication until optically clear.

Phase 2: Intermediate Serial Dilution
  • Prepare a half-log dilution series using anhydrous DMSO to create 1000X intermediate stocks (See Table 1).

  • Use a fresh pipette tip for every transfer to prevent carry-over contamination, which can artificially inflate concentrations at the lower end of the dose-response curve.

Phase 3: Aqueous Media Integration
  • Warm the target cell culture media (e.g., DMEM or RPMI-1640 supplemented with FBS) to 37°C.

  • High-Shear Addition: While actively vortexing the media, inject 1 µL of the appropriate 1000X DMSO stock directly into the center of 1 mL of media.

  • Causality: Adding the DMSO stock into a moving volume of media (rather than adding media to the stock) ensures immediate dispersion, preventing localized high concentrations of water from nucleating the compound.

  • Quality Control (Self-Validation): Measure the absorbance of the final media at 600 nm (OD600) against a vehicle control (0.1% DMSO in media). An elevated baseline indicates sub-visual precipitation.

Workflow Powder 1. Dry Powder 3-Methylquinoline-8-sulfonamide DMSO 2. Primary Solubilization Add 100% Anhydrous DMSO Powder->DMSO Master 3. Master Stock (10 mM) Vortex & Sonicate DMSO->Master Serial 4. Serial Dilution Create 1000X DMSO Stocks Master->Serial Media 5. Aqueous Dilution Add 1 µL Stock to 1 mL Media Serial->Media Assay 6. In Vitro Assay Final DMSO ≤ 0.1% Media->Assay

Caption: Step-by-step workflow for dissolving 3-Methylquinoline-8-sulfonamide for in vitro assays.

Quantitative Data Presentation

Table 1: Preparation of 1000X Intermediate Stocks and Final Assay Concentrations Note: All intermediate stocks maintain a 1000X concentration relative to the final assay to ensure the final vehicle concentration remains strictly at 0.1% DMSO.

Target 1000X StockSource SolutionVolume of SourceVolume of Anhydrous DMSOFinal Assay Conc. (1 µL into 1 mL Media)Final DMSO %
10 mM (Master) Dry Powder2.22 mg1.00 mL10 µM 0.1%
3 mM 10 mM Stock30 µL70 µL3 µM 0.1%
1 mM 3 mM Stock33.3 µL66.7 µL1 µM 0.1%
300 µM 1 mM Stock30 µL70 µL0.3 µM 0.1%
100 µM 300 µM Stock33.3 µL66.7 µL0.1 µM 0.1%

References

  • Title: US20200157066A1 - Sulfonamide Compound or Salt Thereof Source: Google Patents URL
  • Title: EP3986890B9 - Benzisoxazole sulfonamide derivatives Source: Google Patents URL

Sources

Application

Application Note: 3-Methylquinoline-8-sulfonamide in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale The evolution of bidentate N,N-directing groups has fundamentally transformed transition metal catalysis, enabling precise C-H functionalization and cross-coupling methodologies....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evolution of bidentate N,N-directing groups has fundamentally transformed transition metal catalysis, enabling precise C-H functionalization and cross-coupling methodologies. While 8-aminoquinoline (8-AQ) remains a classical directing group, its neutral amine donor often struggles to stabilize high-valent metal intermediates (e.g., Cu(III), Pd(IV)), leading to catalyst poisoning or ligand displacement.

3-Methylquinoline-8-sulfonamide (3-Me-8-QS) emerges as a superior, highly tunable ligand and directing scaffold. The mechanistic causality behind its efficacy lies in two structural pillars:

  • Anionic N-Donor Stabilization : The sulfonamide moiety possesses a mildly acidic NH proton. Upon deprotonation by a mild base, it generates a strongly coordinating anionic nitrogen. This anionic chelation tightly binds transition metals like Cu(II) and Ni(II)[1], effectively stabilizing high-oxidation-state intermediates during oxidative addition or nitrene transfer, thereby preventing catalyst degradation[2].

  • Steric Buttressing and Electronic Tuning : The addition of a methyl group at the 3-position of the quinoline ring exerts a subtle inductive (+I) electron-donating effect. This enriches the electron density on the quinoline nitrogen, enhancing its σ-donor strength and accelerating the catalytic cycle. Furthermore, the 3-methyl group provides critical steric shielding, restricting the conformational flexibility of the metal complex and dictating the trajectory of incoming substrates to improve regioselectivity[3].

Quantitative Benchmarking

The integration of the sulfonamide group, particularly with quinoline backbones, drastically improves catalytic turnover in benchmark reactions such as olefin aziridination and radical cross-coupling[2],[4].

Table 1: Comparative Catalytic Performance of Quinoline-Based Ligands

Ligand / Directing GroupMetal CatalystReaction TypeSubstrate ScopeMax Yield (%)Enantioselectivity (ee %)
1-NaphthalenesulfonamideCu(II)AziridinationStyrene< 10N/A
8-Quinolinesulfonamide (8-QS)Cu(II)AziridinationAryl Olefins78N/A
3-Me-8-QS Cu(II)AziridinationAryl/Alkyl Olefins86 N/A
Chiral 8-QS DerivativeCu(I)Radical Cross-CouplingAlkyl Halides9995

Data synthesized from foundational benchmarking studies highlighting the superior chelation and stabilization effect of the sulfonamide moiety compared to standard non-chelating or neutral amine analogs[2],[4].

Catalytic Pathway Visualization

The following diagram illustrates the causality of the 3-Me-8-QS ligand in stabilizing the highly reactive Copper-Nitrenoid intermediate, a step where traditional ligands often fail due to oxidative degradation.

CatalyticCycle Pre Cu(II) Precatalyst + 3-Me-8-QS Active [Cu(II)-(3-Me-8-QS)] Active Chelate Pre->Active Base (Deprotonation) Intermediate [Cu(III)=NTs] High-Valent Intermediate Active->Intermediate Oxidative Addition Nitrene Nitrenoid Source (e.g., PhI=NTs) Nitrene->Intermediate Nitrene Transfer Product Aziridine Product Intermediate->Product Olefin Insertion Olefin Olefin Substrate Olefin->Product Product->Active Catalyst Regeneration

Fig 1. Catalytic cycle of Cu-catalyzed nitrene transfer utilizing 3-Me-8-QS.

Experimental Protocols & Workflows

Protocol A: Copper-Catalyzed Olefin Aziridination utilizing 3-Me-8-QS

Objective : Synthesize functionalized aziridines from terminal olefins via directed nitrene transfer.

Self-Validating System : This protocol is designed with internal visual and chemical checkpoints. The formation of the active [Cu(II)-(3-Me-8-QS)] complex is visually confirmed by a distinct color shift from the pale blue of Cu(acac)₂ to a deep emerald green. If the solution remains blue, ligand exchange has failed (indicating degraded ligand or inactive copper). Furthermore, the reaction utilizes TLC monitoring; the persistence of the nitrene source spot after 4 hours indicates moisture contamination deactivating the catalyst[1].

Step-by-Step Methodology :

  • Pre-Catalyst Ligation : In an oven-dried Schlenk tube under N₂, combine 3-Methylquinoline-8-sulfonamide (0.5 mmol) and Copper(II) trifluoroacetylacetonate (0.025 mmol, 5 mol%).

    • Causality: Pre-mixing the ligand and metal before adding the oxidant is essential to form the thermodynamically stable bidentate complex. If the oxidant is added first, off-target oxidation of the metal center occurs.

  • Moisture Control : Add 500 mg of freshly activated 4Å molecular sieves, followed by 1 mL of anhydrous CH₃CN. Stir at room temperature for 15 minutes until the solution turns deep emerald green.

    • Causality: Nitrenoid sources are highly sensitive to trace water, which causes competitive hydrolysis to sulfonamides. Sieves act as a physical moisture sink, preserving the electrophilicity of the nitrene[2].

  • Oxidant & Substrate Addition : Add iodobenzene diacetate (PhI(OAc)₂, 0.5 mmol) and the terminal olefin (0.6 mmol).

  • Thermal Activation : Seal the tube and stir at 50 °C for 12 hours.

    • Causality: While the 3-methyl group stabilizes the Cu(III) intermediate, its slight steric hindrance requires a mild thermal push (50 °C) to overcome the activation energy barrier for the final olefin insertion step.

  • Quenching & Isolation : Cool to room temperature, filter the mixture through a pad of Celite to remove the molecular sieves and precipitated copper salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (EtOAc/Hexane, 1:2).

Protocol Step1 1. Complexation Mix Cu & 3-Me-8-QS (CH3CN, RT) Step2 2. Activation Add 4Å Sieves & Oxidant Step1->Step2 Step3 3. Reaction Add Olefin (Stir 12h, 50°C) Step2->Step3 Step4 4. Quenching Filter through Celite (Remove Salts) Step3->Step4 Step5 5. Isolation Flash Chromatography (EtOAc/Hexane) Step4->Step5

Fig 2. Step-by-step workflow for 3-Me-8-QS directed catalytic aziridination.

Protocol B: Palladium-Catalyzed Directed C(sp³)-H Arylation

Objective : Regioselective arylation of unactivated aliphatic C-H bonds using 3-Me-8-QS as an exogenous directing ligand.

Step-by-Step Methodology :

  • Ligand Exchange : Combine Pd(OAc)₂ (10 mol%), 3-Me-8-QS (15 mol%), and K₂CO₃ (2.0 equiv) in a reaction vial.

    • Causality: The mild base K₂CO₃ deprotonates the sulfonamide, allowing the anionic nitrogen to displace the acetate ligands on Pd(OAc)₂, forming a highly rigid, electron-rich palladacycle that resists demetalation during high-energy C-H cleavage.

  • Solvent Selection : Add 2.0 mL of tert-amyl alcohol (t-AmylOH).

    • Causality: Bulky alcohols like t-AmylOH prevent competitive solvent coordination. This ensures the 3-Me-8-QS ligand remains tightly bound to the Pd center, maintaining the structural integrity of the catalyst.

  • Arylation : Add the aliphatic substrate (0.2 mmol) and the aryl iodide coupling partner (0.4 mmol). Stir at 110 °C for 24 hours under an inert atmosphere.

  • Validation & Workup : The reaction's success is self-validated by the precipitation of KI salts (a byproduct of the cross-coupling). Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.

Sources

Method

Application Note: Step-by-Step Synthesis of 3-Methylquinoline-8-sulfonamide Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Process Optimization Introduction & Scientific Rationale Quinoline-8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Process Optimization

Introduction & Scientific Rationale

Quinoline-8-sulfonamide derivatives are highly privileged scaffolds in medicinal chemistry. Recent pharmacological studies have demonstrated their profound multi-target biological activities, including functioning as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for neurodegenerative diseases[1], as well as potent allosteric modulators of the tumor-specific M2 isoform of pyruvate kinase (PKM2) in cancer metabolism[2].

The introduction of a methyl group at the 3-position of the quinoline ring alters the steric and electronic landscape of the molecule, often improving lipophilicity and target-binding affinity. Synthesizing 3-methylquinoline-8-sulfonamide derivatives requires a robust, moisture-sensitive two-step workflow: the regioselective chlorosulfonation of 3-methylquinoline, followed by a nucleophilic sulfonamidation with various amines.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Every step in the protocols below is grounded in chemical causality, ensuring that your workflow is a self-validating system capable of producing high-yield, high-purity derivatives.

Synthetic Workflow & Mechanistic Causality

Step 1: Regioselective Chlorosulfonation

The synthesis begins with the direct chlorosulfonation of 3-methylquinoline. The quinoline ring is generally electron-deficient, making electrophilic aromatic substitution difficult. However, under strongly acidic conditions (using excess chlorosulfonic acid), the quinoline nitrogen is protonated. This protonation directs the incoming sulfonyl electrophile almost exclusively to the 8-position due to the thermodynamic stability of the resulting transition state and the formation of a favorable cyclic intermediate[3]. Elevated temperatures (80–140 °C) are required to overcome the activation energy barrier of this deactivated system.

Step 2: Nucleophilic Sulfonamidation

The isolated 3-methylquinoline-8-sulfonyl chloride is highly electrophilic and exquisitely sensitive to moisture. It is reacted with a primary or secondary amine in an anhydrous, non-polar solvent (Dichloromethane, DCM)[4].

  • Causality of Pyridine: Pyridine is added not just as an acid scavenger to neutralize the evolving HCl byproduct, but as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is subsequently attacked by the amine[4].

  • Causality of Temperature Control: The reaction is initiated at 10 °C. This thermal control mitigates the exothermic nature of the initial nucleophilic attack, preventing the degradation of the sulfonyl chloride and suppressing the formation of di-sulfonylated byproducts when primary amines are used[4].

SynthesisWorkflow SM 3-Methylquinoline Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 80-140°C SM->Step1 Int 3-Methylquinoline-8-sulfonyl chloride Step1->Int Step2 Step 2: Sulfonamidation Reagents: R-NH2, Pyridine, DCM Temp: 10°C -> RT Int->Step2 Prod 3-Methylquinoline-8-sulfonamide Derivatives Step2->Prod

Caption: Workflow for the synthesis of 3-Methylquinoline-8-sulfonamide derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-Methylquinoline-8-sulfonyl chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorous anhydrous techniques.

  • Preparation: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with dry Nitrogen gas.

  • Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (5.0 equivalents) to the flask.

  • Substrate Introduction: Dropwise, add 3-methylquinoline (1.0 equivalent) over 30 minutes, maintaining the internal temperature below 20 °C to prevent uncontrolled exotherms.

  • Heating: Gradually remove the ice bath and heat the reaction mixture to 80–100 °C for 4 to 6 hours[3]. Monitor the consumption of the starting material via TLC (Hexane/Ethyl Acetate 3:1).

  • Quenching (Critical Step): Cool the mixture to room temperature, then carefully pour it dropwise over crushed ice under vigorous stirring. This decomposes the excess chlorosulfonic acid and precipitates the product.

  • Isolation: Extract the aqueous suspension with cold DCM (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO₃ until pH 7 is reached, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow solid[3]. Use immediately in Protocol B to prevent hydrolytic degradation.

Protocol B: General Synthesis of 3-Methylquinoline-8-sulfonamides
  • Solubilization: In an oven-dried round-bottom flask, dissolve 3-methylquinoline-8-sulfonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM. Stir for 10 minutes under a Nitrogen atmosphere[1].

  • Thermal Control: Submerge the flask in an ice-water bath and lower the internal temperature to exactly 10 °C[4].

  • Amine Addition: Add the desired substituted amine (1.0 to 1.1 mmol) dropwise. Strict stoichiometric control is vital here to prevent di-sulfonylation[4].

  • Catalysis: Add 2–3 drops of anhydrous pyridine to the mixture. The solution may exhibit a slight color change indicating the formation of the sulfonylpyridinium intermediate[1][4].

  • Propagation: Remove the ice bath and allow the reaction to stir overnight at room temperature. Monitor via TLC (Ethyl Acetate:Hexane 3:7)[4].

  • Workup & Purification: Pour the completed reaction mixture into cold distilled water. Add 2–3 drops of concentrated HCl to protonate any remaining pyridine and unreacted amine, facilitating the precipitation of the highly pure sulfonamide product[1][4]. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters and expected outcomes, providing a self-validating checklist for the synthetic chemist.

ParameterProtocol A: ChlorosulfonationProtocol B: SulfonamidationMechanistic Rationale / Causality
Solvent Environment Neat (Excess Chlorosulfonic acid)Anhydrous DCMDCM provides an aprotic environment, preventing the hydrolysis of the moisture-sensitive sulfonyl chloride intermediate.
Temperature Profile 80 °C – 100 °C10 °C → Room TempHigh heat drives the difficult electrophilic aromatic substitution; cooling in Step 2 controls the exothermic nucleophilic attack.
Catalyst / Base NonePyridine (Catalytic / Acid Scavenger)Pyridine neutralizes the HCl byproduct (driving equilibrium) and acts as a nucleophilic catalyst.
Stoichiometry 1.0 eq Substrate : 5.0 eq ClSO₃H1.0 eq Sulfonyl Chloride : 1.0-1.1 eq AmineStrict 1:1.1 stoichiometry in Step 2 prevents the unwanted di-sulfonylation of primary amines.
Typical Yield 85% – 96%80% – 92%High yields are strictly dependent on maintaining anhydrous conditions during the transition between steps.

Biological Application: PKM2 Modulation Pathway

To contextualize the value of synthesizing these derivatives, it is crucial to understand their downstream application. 8-Quinolinesulfonamides have been identified as potent allosteric modulators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer cell metabolism[2]. By binding to PKM2, these derivatives stabilize the highly active tetrameric form of the enzyme, forcing a metabolic shift that depletes intracellular pyruvate and inhibits tumor proliferation[2].

BioPathway Ligand 3-Methylquinoline-8-sulfonamide Derivative Target Pyruvate Kinase M2 (PKM2) Ligand->Target Binding & Docking Action Allosteric Modulation (Tetramer Stabilization) Target->Action Conformational Change Metabolism Reduction of Intracellular Pyruvate & Metabolic Shift Action->Metabolism Enzymatic Regulation Outcome Inhibition of Tumor Cell Proliferation Metabolism->Outcome Phenotypic Response

Caption: Biological mechanism of action of 8-quinolinesulfonamides as PKM2 modulators.

References

  • [2] Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. 2

  • [1] Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing. 1

  • [3] Method for synthesizing 3-methylquinoline-8-sulfonyl chloride (CN103483254A). Google Patents. 3

  • [4] Overcoming challenges in the synthesis of quinoline-sulfonamide hybrids. BenchChem.4

Sources

Application

Application Note: 3-Methylquinoline-8-sulfonamide (3-MeQSA) Ligand Design for Advanced Coordination Chemistry

Executive Summary The rational design of metallodrugs and luminescent materials relies heavily on the precise electronic and steric tuning of organic ligands. 3-Methylquinoline-8-sulfonamide (3-MeQSA) represents an advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and luminescent materials relies heavily on the precise electronic and steric tuning of organic ligands. 3-Methylquinoline-8-sulfonamide (3-MeQSA) represents an advanced structural evolution of the classical quinoline-8-sulfonamide scaffold. By introducing a methyl group at the 3-position of the quinoline ring, researchers can modulate the ligand's electron-donating capacity and steric profile without disrupting the primary bidentate (N,N') coordination pocket.

This application note provides a comprehensive, self-validating guide to the synthesis, metal complexation, and physicochemical characterization of 3-MeQSA complexes. Furthermore, it details the mechanistic pathways through which these complexes exhibit enhanced biological activities, such as redox-activated nuclease activity and antimicrobial efficacy.

Mechanistic Rationale & Ligand Design

Electronic Tuning and Steric Modulation

The parent quinoline-8-sulfonamide coordinates to transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺) via the quinoline nitrogen and the deprotonated sulfonamide nitrogen, forming stable five-membered chelate rings[1]. The introduction of a 3-methyl group serves two critical mechanistic functions:

  • Inductive (+I) Effect: The methyl group donates electron density into the quinoline aromatic system. This increases the basicity of the quinoline nitrogen, strengthening the metal-to-ligand σ -donation and stabilizing the resulting complex against hydrolytic degradation[2].

  • Supramolecular Disruption: In the solid state, planar quinoline complexes often suffer from poor solubility due to extensive π−π stacking. The 3-methyl substituent introduces out-of-plane steric bulk that disrupts these tight crystal lattices, significantly improving the solubility of the metal complexes in organic solvents (e.g., DMSO, DMF) for downstream biological assays[2].

Coordination Thermodynamics

The sulfonamide group (-SO₂NH₂) is weakly acidic (pKa 8–9). Effective coordination requires the deprotonation of this moiety to form a monoanionic bidentate ligand[3]. When reacted with divalent metal salts, the ligand typically forms neutral [M(3-MeQSA)2​] complexes with distorted tetrahedral or square planar geometries, depending on the preferred Jahn-Teller distortion of the metal center[4].

LigandDesign A 3-Methylquinoline- 8-sulfonyl chloride B 3-MeQSA Pro-ligand (Neutral, HL) A->B Amination (NH3/Amine) C Deprotonation via Metal Acetate B->C Addition of M(OAc)2 D [M(3-MeQSA)2] Complexes C->D Bidentate (N,N') Coordination

Workflow of 3-MeQSA synthesis and metal-induced deprotonation leading to coordination.

Experimental Protocols

Protocol A: Synthesis of the 3-MeQSA Pro-Ligand

Objective: Convert 3-methylquinoline-8-sulfonyl chloride to the corresponding sulfonamide. Causality & Self-Validation: The reaction is highly exothermic. It must be performed in an ice bath to prevent the competitive hydrolysis of the sulfonyl chloride back to the inactive sulfonic acid. Excess ammonia is critical as it acts as both the nucleophile and the acid scavenger, neutralizing the generated HCl to prevent the protonation of the quinoline nitrogen.

Step-by-Step Procedure:

  • Suspend 3-methylquinoline-8-sulfonyl chloride (10 mmol) in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice-water bath under continuous magnetic stirring.

  • Dropwise, add an excess of concentrated aqueous ammonia (28%, 50 mmol) over 15 minutes. Self-validation: A white precipitate of ammonium chloride will begin to form, indicating the progression of the nucleophilic acyl substitution.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Evaporate the DCM under reduced pressure. Wash the resulting crude solid with cold distilled water (3 × 20 mL) to remove residual NH₄Cl and unreacted ammonia.

  • Recrystallize the product from hot ethanol to yield pure 3-MeQSA as a crystalline solid.

Protocol B: Synthesis of [Cu(3-MeQSA)2​] and [Zn(3-MeQSA)2​] Complexes

Objective: Synthesize neutral, homoleptic metal complexes. Causality & Self-Validation: The choice of metal precursor is paramount. Using metal chlorides ( MCl2​ ) often results in poor yields or protonated adducts because the chloride ion is too weak a base to deprotonate the sulfonamide. By utilizing metal acetates ( M(OAc)2​ ), the acetate anion acts as an internal base. Furthermore, conducting the reaction in methanol creates a thermodynamic trap: the starting materials are soluble, but the neutral [M(3-MeQSA)2​] complex is highly insoluble, driving the reaction to completion via precipitation (Le Chatelier's principle)[5].

Step-by-Step Procedure:

  • Dissolve 3-MeQSA (2.0 mmol) in 20 mL of warm methanol (50 °C).

  • In a separate vial, dissolve the metal precursor—either Cu(OAc)2​⋅H2​O or Zn(OAc)2​⋅2H2​O (1.0 mmol)—in 10 mL of methanol.

  • Slowly add the metal acetate solution to the ligand solution under vigorous stirring.

    • Self-validation (Cu): The solution will immediately shift from pale yellow to an intense green/brown, followed by the rapid formation of a microcrystalline precipitate.

    • Self-validation (Zn): The solution will remain relatively colorless, but a dense white/pale-yellow precipitate will form, exhibiting strong blue/green photoluminescence under UV light (365 nm)[3].

  • Reflux the mixture for 2 hours to ensure complete thermodynamic conversion.

  • Cool to room temperature, filter the precipitate via vacuum filtration, wash with cold methanol (2 × 5 mL) and diethyl ether (10 mL), and dry in vacuo.

Physicochemical Validation & Data Interpretation

To confirm the successful coordination and deprotonation of the ligand, spectroscopic data must be compared between the free pro-ligand and the isolated metal complex. The disappearance of the N-H stretch is the primary diagnostic marker for successful sulfonamide coordination[1],[3].

Table 1: Diagnostic Spectroscopic Markers for 3-MeQSA Complexation

Diagnostic Technique3-MeQSA (Pro-ligand) [Zn(3-MeQSA)2​] ComplexMechanistic Rationale
FT-IR: ν (N-H) 3250 cm⁻¹ (sharp)Absent Confirms deprotonation of the sulfonamide nitrogen upon metal binding.
FT-IR: ν (S=O) asym 1330 cm⁻¹ 1290 cm⁻¹Shift to lower energy due to electron delocalization from N to S=O upon coordination.
¹H-NMR: Sulfonamide NH 7.5 ppm (br, 1H)Absent Confirms deprotonation is maintained in solution state (DMSO- d6​ ).
¹H-NMR: Quinoline H2 8.9 ppm 9.2 ppmDeshielding caused by the drainage of electron density from the quinoline N to the metal center.

Biological Application: Redox-Activated Nuclease Activity

Transition metal complexes of quinoline-8-sulfonamides, particularly Copper(II) derivatives, are heavily investigated as artificial metallonucleases for anticancer applications[4]. The geometry of the complex plays a critical role: tetracoordinate complexes (such as distorted square planar) exhibit higher DNA binding affinity than pentacoordinate complexes because the open axial coordination sites facilitate direct interaction with the DNA phosphate backbone[4].

Once bound to DNA, the [Cu(II)(3-MeQSA)2​] complex can be activated by cellular reducing agents (e.g., ascorbic acid). The Cu(II) center is reduced to Cu(I), which then reacts with ambient molecular oxygen or endogenous H2​O2​ via a Fenton-like mechanism to generate highly reactive oxygen species (ROS), such as hydroxyl radicals ( OH). These ROS abstract hydrogen atoms from the deoxyribose sugar, leading to phosphodiester strand scission and subsequent cellular apoptosis.

NucleaseActivity C [Cu(II)(3-MeQSA)2] Complex R Redox Activation (Ascorbate / H2O2) C->R Reduction to Cu(I) ROS ROS Generation (•OH / O2•-) R->ROS Fenton-like Reaction DNA DNA Cleavage (Strand Scission) ROS->DNA Oxidative Attack

Redox-activated nuclease activity pathway of Cu(II)-3-MeQSA complexes via ROS generation.

References

  • [1] Synthesis and characterization of metal(II)-8-quinolinsulfonamidato (sa-) complexes (M = Co, Ni, Cu, and Zn). Crystal structure of[Zn(sa)2(NH3)]NH3 complex. Carbonic anhydrase inhibitory properties. PubMed (NIH).[Link]

  • [3] Synthesis and Electronic Properties of Transition Metal Complexes Containing Sulfonamidoquinoline Ligands. ResearchGate.[Link]

  • [5] Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. PubMed Central (NIH).[Link]

  • [4] New sulfonamide complexes with essential metal ions[Cu (II), Co (II), Ni (II) and Zn (II)]. Effect of the geometry and the metal ion on DNA binding and nuclease activity. BSA protein interaction. PubMed (NIH).[Link]

  • [2] Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. bioRxiv.[Link]

Sources

Method

Application Note: Preparation and Validation of 3-Methylquinoline-8-sulfonamide Stock Solutions for High-Throughput Screening

Executive Summary & Scientific Context In modern drug discovery, the integrity of high-throughput screening (HTS) data is fundamentally dependent on the quality of the compound stock solutions. 3-Methylquinoline-8-sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern drug discovery, the integrity of high-throughput screening (HTS) data is fundamentally dependent on the quality of the compound stock solutions. 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5)[1] is a critical structural motif and building block frequently utilized in the synthesis of targeted oncology therapeutics. Notably, derivatives of this scaffold have demonstrated potent efficacy as Ribonucleotide Reductase (RNR) inhibitors[2] and Lysine Acetyl Transferase (KAT) inhibitors of the MYST family[3].

Because sulfonamides and quinoline derivatives can exhibit variable solubility and susceptibility to environmental degradation, preparing a robust, high-fidelity 10 mM stock solution requires strict control over solvent quality, atmospheric exposure, and thermal cycling. This protocol provides a self-validating, causality-driven methodology to ensure compound integrity from powder to assay-ready microplate.

Physicochemical Data & HTS Parameters

To ensure complete solvation and prevent downstream precipitation during acoustic droplet ejection (ADE), the physicochemical properties of the compound must dictate the handling parameters.

Table 1: Physicochemical Properties of 3-Methylquinoline-8-sulfonamide

Property Value Source
CAS Number 953900-55-5 Sigma-Aldrich[1]
Molecular Formula C10H10N2O2S Santa Cruz Biotech[4]
Molecular Weight 222.26 g/mol Santa Cruz Biotech[4]
Monoisotopic Mass 222.0463 Da PubChemLite[5]

| Appearance | Solid / Powder | Standard Observation |

Table 2: Standardized HTS Stock Parameters

Parameter Specification Rationale
Primary Solvent 100% Anhydrous DMSO (<0.005% H₂O) Maximizes solubility; prevents hydrolysis.
Target Concentration 10 mM Industry standard for primary library stocks.
Storage Temperature -80°C (Long-term) / -20°C (Short-term) Halts oxidative and thermal degradation.

| Microplate Material | Cyclic Olefin Copolymer (COC) or PP | Prevents compound adsorption to plate walls. |

Logical Causality of Stock Integrity

The preparation of HTS libraries is not merely about dissolving a powder; it is about mitigating three primary vectors of compound attrition: moisture, oxidation, and thermal stress.

Causality_Degradation Root HTS Stock Integrity Moisture Moisture Control Root->Moisture O2 Oxidation Control Root->O2 Temp Thermal Stability Root->Temp M_Action Use Anhydrous DMSO Prevents Precipitation Moisture->M_Action O_Action Argon Gas Purging Prevents Degradation O2->O_Action T_Action Single-Use Aliquots Prevents Freeze-Thaw Temp->T_Action

Fig 1: Logical causality network for maintaining sulfonamide stock integrity during HTS.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes a causal explanation for the action and a validation checkpoint to ensure the process remains within specifications.

Phase 1: Equilibration and Weighing
  • Equilibration: Remove the sealed vial of 3-Methylquinoline-8-sulfonamide from -20°C storage and place it in a desiccator at room temperature for at least 60 minutes prior to opening.

    • Causality: Cold compounds act as condensation nuclei. Opening a cold vial introduces atmospheric moisture, which will subsequently contaminate the hygroscopic DMSO, leading to compound precipitation and reduced shelf-life.

  • Weighing: Accurately weigh the desired mass (e.g., 22.23 mg for 10 mL of a 10 mM stock) using a calibrated analytical balance (0.01 mg readability) into a sterile, amber glass vial.

Phase 2: Solvation and Cavitation
  • Solvent Addition: In a low-humidity environment (e.g., a nitrogen-purged glove box), add the precisely calculated volume of 100% Anhydrous DMSO.

    • Causality: Standard DMSO rapidly absorbs water from the air. Water fractions as low as 0.1% can cause quinoline derivatives to crash out of solution during acoustic dispensing, leading to false negatives in biological assays.

  • Mechanical Dispersion: Vortex the vial vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in a room-temperature ultrasonic water bath for 10 minutes.

    • Causality: Mechanical vortexing only disperses macroscopic aggregates. Sonication induces acoustic cavitation, providing the necessary activation energy to break the crystal lattice and ensure complete molecular solvation.

    • Validation Checkpoint 1: Perform a visual inspection against alternating black and white backgrounds. The solution must be completely transparent with no Tyndall effect (light scattering), confirming the absence of micro-particulates.

Phase 3: Aliquoting, Sealing, and Storage
  • Dispensing: Transfer the 10 mM stock into 384-well or 1536-well COC microplates using an automated liquid handler.

  • Inert Gas Purging: Gently blow a stream of heavy inert gas (Argon) over the microplate before sealing.

    • Causality: Argon displaces oxygen and moisture from the headspace, preventing oxidative degradation of the sulfonamide moiety during long-term storage.

  • Sealing and Freezing: Seal the plates with pierceable aluminum foil seals using a thermal plate sealer. Immediately transfer to -80°C.

    • Causality: Creating single-use or limited-use aliquots prevents repeated freeze-thaw cycles. Freeze-thaw events create concentration gradients and induce localized precipitation.

Workflow Visualization

HTS_Stock_Workflow A Equilibration & Weighing B Anhydrous DMSO Addition A->B C Sonication & Dissolution B->C D LC-MS Purity Validation C->D E Argon Purge & Aliquoting D->E F Cryogenic Storage E->F

Fig 2: Standardized workflow for 3-Methylquinoline-8-sulfonamide HTS stock preparation.

Quality Assurance & Validation (LC-MS)

To ensure the trustworthiness of the HTS library, the stock solution must be analytically validated before being committed to biological screening.

  • Procedure: Extract a 1 µL aliquot from a randomly selected well of the prepared stock plate. Dilute to 1 µM in a 50:50 mixture of Acetonitrile:Water (containing 0.1% Formic Acid).

  • Analysis: Inject onto an LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

  • Validation Checkpoint 2:

    • Purity: The UV chromatogram (254 nm) must show a single peak representing >95% total Area Under the Curve (AUC).

    • Identity: The mass spectrum must confirm the presence of the [M+H]+ ion at approximately m/z 223.05 (correlating to the monoisotopic mass of 222.0463 Da)[5].

References

  • PubChemLite. "C10H10N2O2S - Explore". University of Luxembourg / PubChem. Available at: [Link]

  • Google Patents. "Sulfonamide Compound or Salt Thereof" (US20200157066A1). United States Patent Application.
  • Google Patents. "Benzisoxazole sulfonamide derivatives" (WO2020254946A1). World Intellectual Property Organization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Methylquinoline-8-sulfonamide

Welcome to the Application Support Center. As researchers transition from in silico design to in vitro and in vivo validation, the physicochemical properties of synthetic compounds often become the primary bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition from in silico design to in vitro and in vivo validation, the physicochemical properties of synthetic compounds often become the primary bottleneck. 3-Methylquinoline-8-sulfonamide is a classic example of a "brick dust" molecule. This guide provides field-validated, mechanistic troubleshooting steps to overcome its poor aqueous solubility.

Physicochemical Properties & Baseline Solubility

Q: Why does 3-Methylquinoline-8-sulfonamide precipitate immediately in standard physiological buffers (e.g., PBS, pH 7.4)?

A: The precipitation is a direct consequence of the molecule's structural thermodynamics. The bicyclic aromatic quinoline core drives strong hydrophobic and π-π stacking interactions within the crystal lattice[1]. The addition of the 3-methyl group further increases the lipophilicity (LogP), making aqueous solvation energetically unfavorable.

Crucially, at pH 7.4, the molecule exists almost entirely in its un-ionized, neutral state. The quinoline nitrogen is a weak base (pKa ~4.5) and is only protonated in acidic environments. Conversely, the primary sulfonamide group is weakly acidic (pKa ~10) and only deprotonates in highly basic environments. When a concentrated organic stock is diluted into an aqueous buffer, the sudden increase in solvent polarity forces these neutral, hydrophobic molecules to aggregate and crash out of solution—a phenomenon known as "DMSO shock"[2].

Co-Solvent Strategies & Mitigating "DMSO Shock"

Q: I need to use DMSO to dissolve the powder, but it crashes out upon dilution into my cell culture media. How can I achieve a stable solution?

A: To prevent DMSO shock, you must exploit the kinetic solubility of the compound rather than its thermodynamic solubility. Kinetic solubility involves trapping the compound in a metastable, fully dissolved state long enough to conduct your assay before nucleation and crystal growth occur[2].

Protocol: Kinetic Solubility Optimization via Dropwise Dilution Self-Validation Metric: A successful kinetic dilution will yield a visually clear solution that maintains a stable absorbance baseline for at least 4 hours.

  • Stock Preparation: Dissolve 3-Methylquinoline-8-sulfonamide in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath for 5–10 minutes at 37°C to ensure complete disruption of the crystal lattice.

  • Buffer Preparation: Warm your aqueous buffer (e.g., PBS or media) to 37°C. Increasing the thermal energy of the receiving aqueous phase reduces the immediate thermodynamic shock.

  • Dilution Step (Critical): Place the warmed buffer on a vortex mixer at medium-high speed. Add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls). This ensures instantaneous dispersion, preventing localized zones of high compound concentration that trigger rapid nucleation.

  • Validation (Turbidimetric Assay): Transfer 200 µL of the final solution to a 96-well UV-transparent plate. Measure the absorbance at 620 nm. An increase in baseline absorbance compared to a vehicle-only control indicates micro-precipitation[3].

Advanced Formulation: Cyclodextrin Complexation

Q: Co-solvents like DMSO are toxic to my specific cell line at concentrations >0.5%. What is the best formulation strategy for sensitive in vitro or in vivo testing?

A: When organic co-solvents are biologically incompatible, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD) is the gold standard for solubilizing sulfonamides and quinoline derivatives[4][5]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 3-methylquinoline core partitions into this cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Protocol: Preparation of HP-β-CD Inclusion Complexes Self-Validation Metric: HPLC-UV quantification of the supernatant must show a linear increase in dissolved compound concentration as a function of cyclodextrin concentration (Phase-Solubility Diagram).

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or PBS (pH 7.4).

  • Compound Addition: Add an excess amount of 3-Methylquinoline-8-sulfonamide powder directly to the cyclodextrin solution (e.g., target 5 mM). Do not pre-dissolve in DMSO.

  • Equilibration: Stir the suspension magnetically at 500 rpm for 48 hours at room temperature. Complexation is a dynamic equilibrium process; prolonged stirring is mandatory to reach maximum thermodynamic solubility[4].

  • Clarification: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet the uncomplexed, undissolved compound.

  • Validation: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the final dissolved concentration using HPLC-UV against a standard curve.

pH Adjustment & Salt Formation

Q: Can I adjust the pH of my assay buffer to improve solubility?

A: Yes, but it requires navigating the molecule's amphoteric-like behavior. Lowering the pH below 4.0 protonates the quinoline nitrogen, forming a highly water-soluble hydrochloride salt[1]. Raising the pH above 10.0 deprotonates the sulfonamide group, forming a soluble sodium salt. However, extreme pH values are cytotoxic. This strategy is best used for analytical chemistry workflows or as an intermediate step prior to buffering back to pH 7.4 in the presence of stabilizing excipients.

Quantitative Data: Solubilization Strategy Comparison

The following table summarizes the expected performance of various solubilization strategies for 3-Methylquinoline-8-sulfonamide to aid in experimental planning.

Solubilization StrategyMechanism of ActionOptimal pH RangeMax Tolerated In Vitro Conc.Cytotoxicity Risk
Baseline (PBS only) None (Crystalline lattice)7.4< 10 µMLow
1% DMSO Co-solvent Solvent polarity reduction7.4~ 50 - 100 µMModerate
Acidic Salt Formation Quinoline N-Protonation< 4.0> 5 mMHigh (due to pH)
20% HP-β-CD Complex Hydrophobic cavity encapsulation6.0 - 8.0~ 2 - 5 mMLow

Decision Workflow for Solubilization

G Start 3-Methylquinoline-8-sulfonamide Solubility Optimization Step1 Prepare 10-50 mM Stock in 100% DMSO Start->Step1 Decision1 Is DMSO tolerated in final assay? (>1%) Step1->Decision1 PathA Yes: Direct Dilution Decision1->PathA Yes PathB No: Advanced Formulation Decision1->PathB No ActionA Dilute dropwise into buffer with vortexing (Prevent Shock) PathA->ActionA ActionB1 pH Adjustment (pH < 4.0 or pH > 10.0) PathB->ActionB1 ActionB2 Cyclodextrin Complexation (10-20% HP-β-CD) PathB->ActionB2 Validation Verify Kinetic Solubility (Turbidimetric Assay) ActionA->Validation ActionB1->Validation ActionB2->Validation

Caption: Workflow for optimizing 3-Methylquinoline-8-sulfonamide solubility in aqueous media.

References

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins Source: African Journal of Pharmacy and Pharmacology URL:[Link]

  • Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Troubleshooting low reaction yields in 3-Methylquinoline-8-sulfonamide synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered during the synthesis of 3-methylquinoline-8-sulfonamide.

The synthesis of quinoline-8-sulfonamide derivatives typically relies on the chlorosulfonation of the quinoline core followed by amidation[1]. Because the 8-quinolinesulfonyl chloride intermediate is highly reactive—even serving as a potent coupling agent in nucleotide chemistry[2]—it is notoriously susceptible to side reactions. This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your reaction yields.

Reaction Pathway & Failure Point Analysis

G SM 3-Methylquinoline (Starting Material) INT 3-Methylquinoline-8- sulfonyl chloride SM->INT ClSO3H (< 15°C) PROD 3-Methylquinoline-8- sulfonamide INT->PROD NH3 / Amine TEA, 0°C to RT HYD Sulfonic Acid (Hydrolysis Byproduct) INT->HYD H2O (Moisture) BIS Bis-sulfonamide (Over-reaction) PROD->BIS Excess Sulfonyl Chloride (Poor mixing)

Fig 1: Reaction pathways and common failure points in 3-methylquinoline-8-sulfonamide synthesis.

Quantitative Troubleshooting Matrix

When yields drop below the expected 80-90% threshold[3], the physical state of the crude mixture often reveals the mechanistic failure. Compare your observations against this diagnostic matrix:

Observed Yield DropPrimary Observation / ImpurityMechanistic CauseCorrective Action
< 30% High aqueous-soluble fraction; TLC shows baseline spot.Hydrolysis: The highly electrophilic sulfur center was attacked by H2​O instead of NH3​ .Use strictly anhydrous solvents (KF < 50 ppm). Purge reaction vessel with Argon.
40 - 60% Formation of high-molecular-weight byproduct ( M++205 ).Bis-sulfonylation: The primary sulfonamide product reacted with another equivalent of sulfonyl chloride.Implement inverse addition. Maintain a 5-10x stoichiometric excess of ammonia.
~50% (Stalled) Unreacted sulfonyl chloride remains; pH drops significantly.Nucleophile Protonation: HCl byproduct protonated the ammonia/amine, rendering it non-nucleophilic.Add an auxiliary organic base (e.g., Triethylamine) to scavenge HCl[1].
Variable Black, tarry residue during the first step.Thermal Degradation: Exothermic runaway during chlorosulfonation.Control addition rate of ClSO3​H ; maintain internal temperature strictly < 15 °C.

Optimized Self-Validating Protocol: Amidation Step

To achieve high yields (typically >85%), the amidation step must be kinetically controlled to favor mono-substitution while completely excluding moisture.

Step 1: Preparation of the Amine Solution

  • Action: In an oven-dried flask under Argon, dissolve anhydrous ammonia (or your target amine, 5.0 eq) and Triethylamine (TEA, 3.0 eq) in anhydrous Chloroform ( CHCl3​ ) or Dichloromethane (DCM)[1]. Cool the mixture to 0–5 °C using an ice bath.

  • Causality: TEA acts as an HCl scavenger, preventing the protonation of your primary nucleophile. Cooling the system reduces the kinetic energy, suppressing the activation energy required for bis-sulfonylation.

Step 2: Preparation of the Sulfonyl Chloride

  • Action: Dissolve 3-methylquinoline-8-sulfonyl chloride (1.0 eq) in a minimum volume of anhydrous CHCl3​ .

  • Self-Validation Check: Before proceeding, spot this solution on a TLC plate (Hexane/EtOAc 7:3). You must see a distinct, mobile spot. If only a baseline spot is visible, your intermediate has already hydrolyzed to the sulfonic acid. Discard and synthesize fresh sulfonyl chloride.

Step 3: Inverse Addition

  • Action: Add the sulfonyl chloride solution dropwise to the stirring amine solution over 30 minutes.

  • Causality: This is the most critical step. By adding the electrophile to a massive excess of the nucleophile, the local concentration of ammonia always vastly exceeds the sulfonyl chloride. This kinetically forces the formation of the primary sulfonamide and prevents the newly formed product from competing for unreacted sulfonyl chloride.

Step 4: Maturation and Quench

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours[1]. Quench by pouring the mixture into cold distilled water.

  • Self-Validation Check: The addition of water will dissolve the TEA-HCl salts. The target 3-methylquinoline-8-sulfonamide should partition cleanly into the organic layer. If an emulsion forms, adjust the aqueous layer to pH 7-8 to ensure the sulfonamide remains un-ionized.

Frequently Asked Questions (FAQs)

Q: My sulfonyl chloride intermediate degrades even when stored in a desiccator. Can I bypass this unstable intermediate entirely? A: Yes. Recent advancements in palladium-catalyzed aminosulfonylation allow for the direct synthesis of quinoline sulfonamides without isolating the moisture-sensitive sulfonyl chloride. You can utilize potassium metabisulfite ( K2​S2​O5​ ) as a bench-stable, non-toxic SO2​ surrogate. By reacting the corresponding 8-bromo-3-methylquinoline with K2​S2​O5​ , sodium formate, and an amine in the presence of a Palladium catalyst, you can achieve the sulfonamide in a one-pot, two-step protocol[4].

Q: I am using aqueous ammonium hydroxide ( NH4​OH ) instead of anhydrous ammonia gas. Why is my yield so low? A: Aqueous ammonia introduces a massive molar excess of water into the system. Because 8-quinolinesulfonyl derivatives are highly reactive[2], the rate of hydrolysis (attack by H2​O ) often outcompetes the rate of amidation (attack by NH3​ ) in a biphasic system unless phase-transfer conditions are perfectly optimized. Switch to a solution of anhydrous ammonia in methanol or dioxane to immediately resolve this.

Q: Why does the protocol specify Triethylamine (TEA) when ammonia itself is a base? A: While excess ammonia can act as a base to neutralize the HCl generated during the reaction, doing so consumes your nucleophile to form ammonium chloride ( NH4​Cl ), which is insoluble in DCM/Chloroform and coats the reaction interface. TEA is a stronger, sterically hindered base that preferentially scavenges the HCl and remains soluble in the organic phase, keeping your ammonia fully available for the coupling reaction[1].

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI URL:[Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: ACS Publications URL:[Link]

  • 8-Quinolinesulfonyl chloride as a coupling agent in oligonucleotide synthesis via phosphotriester approach Source: PMC / Nucleic Acids Research URL:[Link]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: PMC URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase for 3-Methylquinoline-8-sulfonamide LC-MS analysis

Technical Support Center: LC-MS Mobile Phase Optimization for 3-Methylquinoline-8-sulfonamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Mobile Phase Optimization for 3-Methylquinoline-8-sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chromatographic and mass spectrometric challenges with 3-Methylquinoline-8-sulfonamide. This guide bridges the gap between molecular chemistry and instrumental causality, ensuring your LC-MS workflows are robust, sensitive, and reproducible.

Part 1: Mechanistic Foundations (The "Why")

To optimize the mobile phase for 3-Methylquinoline-8-sulfonamide, we must first understand its amphoteric nature. This molecule possesses two distinct ionizable functional groups:

  • The Quinoline Nitrogen: Acts as a weak base with a pKa of approximately 4.9[1].

  • The Sulfonamide Group: Acts as a weak acid with a pKa typically ranging from 7.0 to 10.0[2].

This dual pKa profile dictates your entire LC-MS strategy. Depending on the pH of your mobile phase, the molecule will exist in different ionization states. To achieve high sensitivity and sharp peak shapes, the mobile phase pH must be strictly controlled to drive the analyte into a single, uniform ionization state, preventing mixed-mode interactions on the column[3].

G A 3-Methylquinoline-8-sulfonamide (Amphoteric) B Low pH (< 4.0) 0.1% Formic Acid A->B Acidic Mobile Phase C High pH (> 8.0) Ammonium Bicarbonate A->C Basic Mobile Phase D Protonated Quinoline (Positive ESI+) B->D Ionization E Deprotonated Sulfonamide (Negative ESI-) C->E Ionization

Fig 1: pH-dependent ionization pathways for 3-Methylquinoline-8-sulfonamide in LC-MS.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad chromatographic peaks for this compound? A1: Peak tailing for quinoline derivatives in reversed-phase LC is primarily caused by secondary interactions between the basic quinoline nitrogen and acidic residual silanol groups (Si-OH) on the silica-based stationary phase[4]. Because the quinoline nitrogen is protonated at low pH, it acts as a cation. If the mobile phase pH is not low enough to fully suppress silanol ionization (pKa ~3.5-4.5), these mixed-mode interactions occur[4]. Causality-Driven Solution: Lower the mobile phase pH to ~2.5-3.0 using 0.1% Formic Acid to suppress silanol ionization[5]. Additionally, utilize a highly end-capped C18 column or incorporate a volatile competing base like 10 mM ammonium formate to mask active silanol sites[6].

Q2: Should I use Positive (ESI+) or Negative (ESI-) mode, and how does that dictate my mobile phase? A2: Both modes are viable, but they require opposing mobile phase strategies:

  • ESI+ Mode: Targets the protonated quinoline nitrogen. Use an acidic mobile phase. The introduction of 0.1% formic acid in water/acetonitrile significantly enhances the response abundance of sulfonamide compounds in positive mode[5].

  • ESI- Mode: Targets the deprotonated sulfonamide group. Use a neutral-to-basic mobile phase. 10 mM ammonium acetate with a trace amount of acetic acid (0.1%) represents a highly stable compromise for signal intensity and retention time stability in negative mode[6].

Q3: My MS sensitivity is dropping over time, and the baseline noise is increasing. What is causing this? A3: This is a classic symptom of ion suppression and source contamination. The use of high-purity solvents and the correct additives is of utmost importance to prevent unwanted adduct formation and increased MS background[3]. Causality-Driven Solution: Never use non-volatile salts (e.g., phosphates) in LC-MS. Ensure you are using LC-MS grade ultrapure water and volatile buffers[3]. If matrix effects are suppressing the signal, utilize the MS divert valve to send the first 2-3 minutes of the LC eluent (containing unretained salts) to waste.

Workflow Start Issue: Poor Peak Shape or Low MS Signal Check1 Is it Peak Tailing? Start->Check1 Check2 Is it Signal Suppression? Start->Check2 Action1 Lower pH to < 3.0 (Suppress Silanols) Check1->Action1 Yes Action2 Use End-capped C18 Column Check1->Action2 Yes Action3 Switch to Volatile Buffer (e.g., Ammonium Formate) Check2->Action3 Yes Action4 Check Matrix Effects (Divert to Waste) Check2->Action4 Yes End Optimal LC-MS Performance Action1->End Action2->End Action3->End Action4->End

Fig 2: Troubleshooting workflow for resolving peak tailing and signal suppression.

Part 3: Quick-Reference Data Tables

Table 1: Comparison of Mobile Phase Modifiers for 3-Methylquinoline-8-sulfonamide

Mobile Phase AdditiveTarget pH RangeOptimal ESI ModeEffect on Peak ShapeMS Compatibility & Causality
0.1% Formic Acid 2.5 - 3.0Positive (ESI+)Good (Suppresses silanols)Excellent. Protonates quinoline nitrogen[5].
10 mM Ammonium Formate + 0.1% FA 2.8 - 3.2Positive (ESI+)Excellent (Masks silanols)Excellent. NH4+ acts as a competing cation[6].
10 mM Ammonium Acetate + 0.1% AA 4.5 - 5.5Both (ESI+ / ESI-)Moderate (Mixed-mode risk)Good. Stable retention times, but quinoline tailing may occur[6].
10 mM Ammonium Bicarbonate 8.5 - 9.5Negative (ESI-)Good (Silanols fully ionized, but analyte is anionic)Good. Deprotonates sulfonamide group for ESI- detection.
Phosphate Buffers AnyN/AExcellentDO NOT USE. Causes severe ion suppression and source fouling[3].

Part 4: Validated Experimental Protocols

Self-Validating Protocol: Preparation and Equilibration of ESI+ Mobile Phase To ensure trustworthiness, this protocol includes built-in system suitability checks.

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Measure 1000 mL of LC-MS grade Ultrapure Water.

  • Add 1.0 mL of LC-MS grade Formic Acid (to achieve 0.1% v/v).

  • Optional but recommended for tailing: Add 0.63 g of Ammonium Formate (to achieve 10 mM).

  • Sonicate for 5 minutes to degas.

Step 2: Preparation of Mobile Phase B (Organic)

  • Measure 1000 mL of LC-MS grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade Formic Acid (to achieve 0.1% v/v).

  • Sonicate for 5 minutes to degas.

Step 3: System Equilibration & Self-Validation

  • Install a highly end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Purge lines and equilibrate the column at 95% A / 5% B for 15 column volumes.

  • Validation Check 1 (Pressure): Ensure system backpressure is stable (ΔP < 20 bar over 5 minutes). Fluctuations indicate improper degassing or pump cavitation.

  • Validation Check 2 (Background): Monitor the MS baseline in ESI+ mode. The background noise should be stable. High background indicates solvent contamination[3].

  • Validation Check 3 (System Suitability): Inject a 10 ng/mL standard of 3-Methylquinoline-8-sulfonamide.

    • Pass Criteria: Signal-to-noise (S/N) > 10; Asymmetry factor (As) between 0.9 and 1.2.

    • Fail Action: If As > 1.2 (tailing), verify the pH of Mobile Phase A is < 3.0 and consider increasing Ammonium Formate concentration.

Sources

Optimization

Reducing background fluorescence of 3-Methylquinoline-8-sulfonamide in cell assays

Welcome to the Technical Support Center for fluorescent assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific photophysical and biochemical challenges associated with 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorescent assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific photophysical and biochemical challenges associated with 3-Methylquinoline-8-sulfonamide in cell-based assays.

By understanding the mechanistic causality behind quinoline-based fluorescence, we can engineer self-validating protocols that systematically eliminate background noise, ensuring your data reflects true biological signal rather than experimental artifacts.

Part 1: Mechanistic Insight – The Causality of Quinoline Background Noise

To eliminate background fluorescence, we must first understand why 3-Methylquinoline-8-sulfonamide fluoresces. The 8-sulfonamidoquinoline core acts as a bidentate ligand. In aqueous environments, the free probe exhibits low fluorescence due to non-radiative decay pathways (e.g., rapid intramolecular bond rotation). However, when the quinoline and sulfonamide nitrogens coordinate to a target—most notably transition metals like Zn²⁺—the molecular structure rigidifies. This prevents non-radiative decay, resulting in a massive "turn-on" fluorescence emission typically in the blue/green spectrum (λex ≈ 360 nm, λem ≈ 490–510 nm)[1][2].

The Root Causes of Background:

  • Hydrophobic Trapping: When the probe partitions into lipophilic cellular membranes, the restricted physical environment mimics the rigidification of target binding, causing a false-positive "turn-on" effect[3].

  • Extracellular Trace Metals: Standard cell culture media and fetal bovine serum (FBS) contain trace amounts of zinc and other metals. The probe can coordinate with these metals before ever entering the cell, creating a high extracellular fluorescent haze[1][4].

  • Cellular Autofluorescence Overlap: Intracellular components like NADH and flavins naturally excite and emit in the exact same UV-to-blue/green spectral window as quinoline derivatives, compounding the baseline noise[5].

Part 2: Frequently Asked Questions (FAQs)

Q1: My untreated control cells show massive fluorescence when 3-Methylquinoline-8-sulfonamide is added. Is the probe defective? A: No, the probe is likely functioning correctly but is being prematurely activated. This usually indicates that the probe is coordinating with trace metals in your assay media or binding non-specifically to serum proteins (like BSA or albumin)[4][6]. Solution: Switch to a minimal, optically clear imaging buffer (like HBSS) devoid of serum during the probe-loading phase.

Q2: How can I differentiate between true intracellular target binding and cellular autofluorescence? A: You must run a "Mock-Loaded" control (cells treated with vehicle/DMSO only, no probe). If the Mock-Loaded control exhibits high signal, your background is driven by cellular autofluorescence (NADH/FAD) or media (phenol red)[5]. If the Mock-Loaded control is dark, but your probe-loaded control is bright, the issue is non-specific probe accumulation.

Q3: Can I use standard PBS to wash away unbound probe? A: Standard PBS lacks divalent cations (Ca²⁺/Mg²⁺), which can cause adherent cells to detach during multiple wash steps. Furthermore, simple saline washes are often insufficient to pull lipophilic quinoline probes out of the cell membrane. We recommend washing with HBSS supplemented with 1% BSA. The BSA acts as a "lipid sink," competing for and extracting the non-specifically bound hydrophobic probe from the outer membrane.

Q4: Is there a way to computationally remove the background if washing fails? A: Yes. If your imaging system supports spectral unmixing, you can computationally separate the emission spectrum of the quinoline compound from cellular autofluorescence. Alternatively, using time-resolved fluorescence (if your instrumentation allows) can gate out short-lived autofluorescence, isolating the longer-lived quinoline-target signal[6].

Part 3: Data Presentation & Mitigation Strategies

The following table summarizes the quantitative impact of various background sources and the expected signal-to-noise (S/N) improvement when applying specific mitigations.

Source of Background NoiseSpectral Overlap (λem)Primary CauseRecommended Mitigation StrategyExpected S/N Improvement
Media Autofluorescence Broad (400–600 nm)Phenol red & riboflavin in DMEMSwitch to FluoroBrite™ DMEM or HBSS3.5x – 5.0x
Extracellular Probe Activation 490–510 nmTrace Zn²⁺/metals in FBSLoad probe in serum-free buffer2.0x – 4.0x
Membrane Trapping 490–510 nmHydrophobic partitioningWash with 1% BSA in HBSS4.0x – 6.0x
Cellular Autofluorescence 450–520 nmNADH/FAD excitationSpectral unmixing / Red-shifted PMTs1.5x – 3.0x

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, implement the following step-by-step methodology. This protocol is designed with built-in validation steps to isolate and eliminate background artifacts.

Protocol: Optimized Loading and Background Quenching for Quinoline Probes

Materials Required:

  • Live cells seeded in glass-bottom imaging dishes (plastic bottoms contribute to autofluorescence)[4].

  • 3-Methylquinoline-8-sulfonamide stock (typically 10 mM in anhydrous DMSO).

  • Hank’s Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ (Phenol red-free).

  • Bovine Serum Albumin (BSA), strictly heavy-metal free.

  • Trypan Blue solution (0.4% w/v) – acts as a cell-impermeant fluorescence quencher.

Step-by-Step Workflow:

  • Preparation (Validation Step): Prepare a 5 µM working solution of 3-Methylquinoline-8-sulfonamide in pre-warmed HBSS. Do not use complete media containing FBS or phenol red.

  • Media Removal: Aspirate the growth media from the cells. Gently wash the cells once with pre-warmed HBSS to remove residual serum proteins and trace metals.

  • Probe Loading: Add the 5 µM probe solution to the cells. Incubate in the dark at 37°C for 20–30 minutes. (Titration is critical; exceeding 10 µM forces the probe into non-specific hydrophobic pockets)[4].

  • Stringent Washing (The "Lipid Sink"): Aspirate the loading solution. Wash the cells twice for 5 minutes each with HBSS containing 1% heavy-metal-free BSA. The BSA will actively extract unbound, lipophilic probe trapped in the outer leaflet of the plasma membrane[3].

  • Final Wash: Wash once more with plain HBSS to remove the BSA.

  • Extracellular Quenching (Optional but Recommended): If extracellular background persists, add Trypan Blue (diluted to 0.05% in HBSS) directly to the dish immediately before imaging. Trypan Blue cannot penetrate live cells, but it will effectively quench any residual blue/green fluorescence from the probe stuck to the extracellular matrix or dish surface.

  • Imaging: Excite the sample at ~360 nm and collect emission at 490–510 nm.

Part 5: Workflow Visualization

The following diagram illustrates the photophysical pathways that lead to background noise, and the specific intervention points where our protocol suppresses them.

BackgroundReduction Start 3-Methylquinoline-8-sulfonamide (Free Probe) TraceMetals Trace Metals in Media (Extracellular) Start->TraceMetals Premature Activation NonSpecific Hydrophobic Trapping (Membrane) Start->NonSpecific Lipophilic Partitioning Specific Target Coordination (Intracellular) Start->Specific Desired Pathway HighBg High Background Noise (False Positive) TraceMetals->HighBg NonSpecific->HighBg CleanSig High Signal-to-Noise Ratio (True Positive) Specific->CleanSig Wash Intervention 1: HBSS + 1% BSA Wash Wash->CleanSig Quench Intervention 2: Trypan Blue Quenching Quench->CleanSig HighBg->Wash Extracts unbound probe HighBg->Quench Quenches external signal

Figure 1: Mechanistic workflow for isolating specific quinoline fluorescence from background artifacts.

References

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. Available at: [Link]

  • ACS Publications. TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry. Available at:[Link]

  • ACS Publications. Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Issues in 3-Methylquinoline-8-sulfonamide Purification

Welcome to the Technical Support Center for the purification of 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5)[1]. The quinoline-sulfonamide scaffold is a privileged pharmacophore in drug discovery, often requiring h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Methylquinoline-8-sulfonamide (CAS: 953900-55-5)[1]. The quinoline-sulfonamide scaffold is a privileged pharmacophore in drug discovery, often requiring high-purity crystalline forms for biological assays and downstream synthetic applications[2]. However, researchers frequently encounter significant purification bottlenecks during isolation, most notably "oiling out" (liquid-liquid phase separation) and amorphous precipitation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to help you achieve high-yielding, pure crystalline products.

Part 1: The Mechanistic Causality of Crystallization Failures

To resolve a crystallization issue, one must first understand its thermodynamic root cause.

Why does 3-Methylquinoline-8-sulfonamide "oil out"? "Oiling out" occurs when a dissolved solid separates from the solution as a dense liquid rather than a crystalline solid[3]. This phenomenon is triggered when the solute's solubility is exceeded at a temperature above its melting point in the solvent mixture, or when the solution becomes supersaturated with a low-melting eutectic mixture of the compound and its impurities[4].

Because the bonding forces in organic crystal lattices generate a much higher frequency of amorphism compared to highly ionic inorganic solids, supersaturated organic materials frequently oil out and solidify without a defined lattice structure[5]. If the cooling rate outpaces the kinetics of primary nucleation, the system bypasses the metastable zone and enters the labile zone, forcing a liquid-liquid phase separation.

Thermodynamics S1 Supersaturated State S2 Metastable Zone (Controlled) S1->S2 Slow Cooling Rate S3 Labile Zone (Uncontrolled) S1->S3 Rapid Cooling / High Impurity S4 Primary Nucleation S2->S4 S5 Liquid-Liquid Phase Separation (Oiling Out) S3->S5 S6 Pure Crystalline Lattice S4->S6 S7 Amorphous / Impurity Trapping S5->S7

Thermodynamic pathways comparing controlled nucleation vs. liquid-liquid phase separation.

Part 2: Self-Validating Experimental Protocol

To ensure reliable and reproducible crystallization, we recommend a controlled cooling co-solvent (anti-solvent) approach. This protocol is designed to be self-validating : each step contains observable milestones to confirm success before proceeding.

Protocol: Anti-Solvent/Cooling Co-Crystallization of 3-Methylquinoline-8-sulfonamide

  • Dissolution & Decolorization : Dissolve the crude 3-Methylquinoline-8-sulfonamide in the absolute minimum amount of boiling primary solvent (e.g., Ethanol). If colored impurities are present, add 1-5% (w/w) activated charcoal, swirl for 5 minutes, and perform a hot filtration[6].

    • Validation Check: The filtrate must be completely clear. If crystals form in the funnel during hot filtration, the solution cooled too quickly. Reheat the solution and use a pre-warmed funnel[4].

  • Anti-Solvent Titration : While maintaining the solution near its boiling point, add hot water (anti-solvent) dropwise until the solution becomes faintly turbid. Immediately add 2-3 drops of hot ethanol until the solution just clears. This establishes a state exactly at the saturation curve.

  • Seeding : Allow the flask to cool slightly (by 5-10 °C) to enter the metastable zone. Introduce a small, pure seed crystal of 3-Methylquinoline-8-sulfonamide to encourage primary nucleation[6].

  • Controlled Cooling : Insulate the flask (e.g., with paper towels or a programmed water bath) and allow it to cool to room temperature at a slow rate (approx. 0.1–0.2 °C/min). Slow cooling is essential for growing larger, more ordered crystals[4].

    • Validation Check: Distinct crystal facets should begin forming. If droplets (oil) appear, immediately reheat to redissolve and add 5% more ethanol[3].

  • Isolation : Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize precipitation. Collect the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold 30% ethanol, and dry in a vacuum desiccator[4].

Workflow N1 Crude 3-Methylquinoline-8-sulfonamide N2 Dissolution in Hot Solvent (EtOH/H2O 70:30) N1->N2 N3 Cooling Profile (0.1 - 0.2 °C / min) N2->N3 N4 Observation: Oiling Out? N3->N4 N5 Intervention: Reheat, Add Co-solvent, Seed at Metastable Zone N4->N5 Yes (Phase Separation) N6 Nucleation & Growth N4->N6 No (Clear to Cloudy) N5->N6 N7 Isolation & Drying N6->N7

Workflow for troubleshooting oiling out during 3-Methylquinoline-8-sulfonamide crystallization.

Part 3: Quantitative Data Presentation

Selecting the correct solvent system is critical for sulfonamide derivatives. The table below summarizes the empirical performance of various solvent systems for quinoline-sulfonamide crystallization.

Solvent SystemHot SolubilityCold SolubilityOiling Out RiskYield & Purity Profile
Ethanol / Water (70:30) HighLowModerateHigh Yield, High Purity. Optimal for controlled anti-solvent addition and seeding.
Methanol / DCM HighModerateHighModerate Yield. Prone to rapid evaporation and amorphous "crashing out".
Isopropanol ModerateVery LowLowLow Yield, High Purity. Good for highly impure crude mixtures requiring slow growth.
DMF / Water Very HighLowVery HighHigh Yield, Low Purity. High risk of trapping residual DMF in the crystal lattice.
Part 4: Troubleshooting FAQs

Q1: My 3-Methylquinoline-8-sulfonamide is separating as a dense oil at the bottom of the flask. What immediate steps should I take? A1: Do not let the oil solidify, as it will trap impurities and form an amorphous solid[5]. Immediately reheat the solution until the oil completely redissolves. Add a small amount of additional hot primary solvent (e.g., ethanol) to reduce the supersaturation level, and ensure the subsequent cooling process is much slower[3].

Q2: The yield of my recrystallized product is unacceptably low. How can I improve recovery? A2: Low yield typically indicates that too much solvent was used initially, leaving the solution insufficiently saturated upon cooling[3]. Ensure you use the absolute minimum volume of boiling solvent. To recover lost product, concentrate the remaining mother liquor by boiling off 50% of the solvent, then repeat the cooling and seeding process to harvest a second crop of crystals[6].

Q3: My final product is an amorphous powder rather than crystalline. What causes this? A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often due to "crashing out" from a highly supersaturated solution or rapid cooling[4]. To fix this, redissolve the powder, reduce the cooling rate by heavily insulating the flask, and introduce a seed crystal to act as a structural template[6].

Q4: Is it possible to use continuous crystallization methods for this compound during scale-up? A4: Yes. For scale-up, impinging fluid jet streams can be used in a continuous crystallization process to achieve high-intensity micromixing prior to nucleation. This avoids the "oiling out" phase by creating instantaneous temperature and compositional uniformity, yielding high surface area particles of high purity[5].

References
  • [4] Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem. 4

  • [3] Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. 3

  • [6] Technical Support Center: Biphenyl Sulfonamide Crystallization. Benchchem. 6

  • [5] US5314506A - Crystallization method to improve crystal structure and size. Google Patents. 5

  • [2] High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. Benchchem. 2

  • [1] 3-methylquinoline-8-sulfonamide | 953900-55-5. Sigma-Aldrich. 1

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling &amp; C–H Activation with 3-Methylquinoline-8-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 3-methylquinoline-8-sulfonamide as a bidentate (N,N)-directing group or a nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 3-methylquinoline-8-sulfonamide as a bidentate (N,N)-directing group or a nucleophilic coupling partner in transition-metal-catalyzed workflows.

Below, you will find mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure high-fidelity cross-coupling and C–H activation.

Part 1: Workflow Visualization

Understanding the mechanistic pathway is critical for troubleshooting. The bidentate nature of the quinoline-8-sulfonamide scaffold stabilizes high-valent metal intermediates, allowing for precise C–H bond cleavage and subsequent functionalization.

G Start 3-Methylquinoline-8-sulfonamide (Directing Group) Metal Metal Coordination (Pd, Cu, or Co) Start->Metal Base, Solvent CH_Act C-H Bond Cleavage (Cyclometalation) Metal->CH_Act Heat OxAdd Oxidative Addition (Coupling Partner) CH_Act->OxAdd R-X RedElim Reductive Elimination (Product Formation) OxAdd->RedElim RedElim->Metal Catalyst Regeneration Proto Protonation / Cleavage (Optional) RedElim->Proto Acidic workup

Catalytic cycle of directed C-H functionalization using 3-methylquinoline-8-sulfonamide.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: How does the 3-methyl substitution impact cross-coupling efficiency compared to unsubstituted quinoline-8-sulfonamide? A: The 3-methyl group introduces specific steric and electronic perturbations. Mechanistically, the methyl group slightly increases the electron density of the quinoline ring, strengthening the N–metal coordinate bond. However, sterically, it can alter the bite angle during the formation of the metallacycle intermediate. If you observe lower yields in Pd-catalyzed C–H activation, it is often due to retarded reductive elimination. Solution: Increase the reaction temperature by 10–15 °C or switch to a more sterically demanding, electron-deficient ligand to force reductive elimination.

Q2: I am observing significant desulfonylation during my Cu-catalyzed C–N cross-coupling. How can I prevent this? A: Desulfonylation is a common side reaction when using strong bases (e.g., KOtBu or NaOtBu) at elevated temperatures (>100 °C). The basic cleavage of the S–N bond outcompetes the desired oxidative addition/reductive elimination cycle. Solution: Transition to milder inorganic bases. Recent methodologies in copper-catalyzed enantioconvergent C(sp³)–N cross-coupling demonstrate that using Cs₂CO₃ in non-polar solvents (like benzene or toluene) at ambient to moderate temperatures preserves the sulfonamide linkage while achieving high yields [1].

Q3: What are the optimal conditions for forming tertiary sulfonamides via oxidative cross-coupling with alkyl boronic esters? A: To form a tertiary C(sp³)–N bond, standard Buchwald-Hartwig conditions often fail due to the poor nucleophilicity of the secondary sulfonamide. Instead, an oxidative cross-coupling approach is required. Utilizing CuI with an oxidant such as di-tert-butyl peroxide (DTBP) and a base mixture (e.g., NaOSiMe₃/NaOtBu) facilitates the coupling of the sulfonamide with alkyl boronic esters by driving the Cu(I)/Cu(III) catalytic cycle[2].

Q4: Can 3-methylquinoline-8-sulfonamide be used in Cobalt-catalyzed C–H activation? A: Yes. The quinoline-8-sulfonamide scaffold is an excellent bidentate directing group for Co(III)-catalyzed C–H functionalization. It stabilizes the high-valent cobalt metallacycle, preventing premature catalyst degradation and enabling complex reactions such as the Mannich-type functionalization of N-sulfonyl amines [3].

Part 3: Troubleshooting Guide & Quantitative Parameters

When reactions deviate from expected yields, use the following matrix to adjust quantitative parameters based on physical observations.

Observed IssueRoot Cause (Causality)Quantitative Parameter AdjustmentSelf-Validating Indicator
Incomplete Conversion Insufficient catalyst activation or base insolubility preventing deprotonation.Switch to Cs₂CO₃ (2.0–3.0 equiv); Increase temp from 70 °C to 85 °C.Suspension transitions to a uniform deep blue/green solution.
Aryl Halide Homocoupling Excess oxidant generating premature radical species.Reduce DTBP from 3.0 equiv to 1.5 equiv; Degas solvent via freeze-pump-thaw.TLC shows reduction of the non-polar dimer spot (Rf ~0.8).
Catalyst Poisoning Aggregation of metal due to ligand dissociation at high temperatures.Add 20–25 mol% of a stabilizing ligand (e.g., 4-aminopyridine).Absence of black precipitate (M⁰) on the reaction flask walls.
Desulfonylation S–N bond cleavage driven by strong base at high temperatures.Lower temp to 60 °C; Change KOtBu to K₃PO₄ (2.0 equiv).LC-MS shows complete absence of the [M-SO₂] peak in the crude.

Part 4: Validated Experimental Protocol

General Procedure for Cu-Catalyzed C(sp³)–N Oxidative Cross-Coupling

This protocol outlines the synthesis of a tertiary sulfonamide using 3-methylquinoline-8-sulfonamide and an alkyl boronic acid pinacol ester [2]. The procedure is designed as a self-validating system to ensure real-time feedback during the experiment.

Step 1: Reaction Setup (Glovebox or Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube, add 3-methylquinoline-8-sulfonamide (0.2 mmol, 1.0 equiv), CuI (7.6 mg, 20 mol %), and 4-aminopyridine (4.7 mg, 25 mol %).

  • Causality Note: 4-aminopyridine acts as a transient stabilizing ligand for the Cu(I)/Cu(III) intermediates, preventing disproportionation into inactive Cu(0) nanoparticles.

Step 2: Addition of Reagents

  • Add the alkyl boronic ester (0.6 mmol, 3.0 equiv) and Et₃SiOH (0.4 mmol, 2.0 equiv).

  • Inject anhydrous 1,2-dichloroethane (DCE) (0.5 mL, to achieve a 0.4 M concentration) and di-tert-butyl peroxide (DTBP) (0.6 mmol, 3.0 equiv) under a strict argon atmosphere.

  • Causality Note: Et₃SiOH serves as a crucial additive that activates the boronic ester, facilitating the transmetalation step onto the copper center.

Step 3: Heating and Self-Validation

  • Seal the tube and stir the mixture at 85 °C for 16 hours.

  • Self-Validating Check: Within the first 30 to 45 minutes of heating, the solution must change from a pale, heterogeneous suspension to a deep green/blue homogeneous solution. This color shift visually validates the formation of the active Cu-sulfonamide-ligand complex. Warning: If the solution turns black, oxygen has leaked into the system, causing irreversible catalyst decomposition. Halt and restart if this occurs.

Step 4: Workup and Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove insoluble copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, typical eluent: 20–30% EtOAc in Hexanes). Monitor via UV-active TLC spots (the product typically runs at Rf = 0.25 in 1:2 EtOAc/Hexane).

Part 5: References

  • Title: Copper-Catalyzed Enantioconvergent Radical C(sp³)–N Cross-Coupling of Activated Racemic Alkyl Halides with (Hetero)aromatic Amines under Ambient Conditions Source: Journal of the American Chemical Society URL: 1

  • Title: Formation of the Tertiary Sulfonamide C(sp³)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling Source: ACS Publications (Organic Letters) URL: 2

  • Title: Merging Cobalt-Catalyzed C–H Activation with the Mannich Reaction: A Modular Approach to α-Substituted N-Sulfonyl Amines Source: ACS Publications (The Journal of Organic Chemistry) URL: 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 8-Quinolinesulfonamide and 3-Methylquinoline-8-sulfonamide as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of two such compounds, 8-quinolinesulfonamide and its derivative, 3-Methylquinoline-8-sulfonamide, in the context of enzyme inhibition. While extensive research has been conducted on the inhibitory properties of 8-quinolinesulfonamide derivatives, data on 3-Methylquinoline-8-sulfonamide is less prevalent in publicly accessible literature. This guide will therefore focus on the well-characterized inhibitory profile of 8-quinolinesulfonamide and its analogues, and extrapolate to a discussion on the potential influence of 3-methylation on its activity based on established structure-activity relationships.

Core Scaffold: 8-Quinolinesulfonamide - A Modulator of Key Enzymes

8-Quinolinesulfonamide has emerged as a versatile scaffold for the development of inhibitors targeting enzymes crucial in cancer metabolism and neurodegenerative diseases. The primary targets identified for derivatives of this compound include Pyruvate Kinase M2 (PKM2), Monoamine Oxidases (MAO-A and MAO-B), and Cholinesterases (AChE and BChE).[2][3]

Pyruvate Kinase M2 (PKM2) Inhibition

Pyruvate Kinase M2 is a key glycolytic enzyme that is often overexpressed in cancer cells and is pivotal for tumor metabolism and growth.[2] It exists in a highly active tetrameric form and a less active dimeric form. In cancer cells, the dimeric form is predominant, facilitating a metabolic shift towards aerobic glycolysis, known as the Warburg effect, which supports the anabolic processes necessary for rapid cell proliferation.[2]

Derivatives of 8-quinolinesulfonamide have been designed and synthesized as potent modulators of PKM2.[4] These compounds can either activate or inhibit the enzyme, thereby disrupting the energy supply to cancer cells and inducing apoptosis.[4] For instance, a series of novel 8-quinolinesulfonamide derivatives have been shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicating their potential as PKM2-targeted anticancer agents.[4]

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, multifunctional agents that can target multiple enzymes have shown significant promise.[5] Novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of both MAOs and ChEs.[5]

  • Monoamine Oxidase (MAO): These enzymes are responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine in the central nervous system.[6] Dysregulation of MAO activity is implicated in various neuropsychiatric and neurodegenerative disorders.[6]

  • Cholinesterase (ChE): This family of enzymes, which includes acetylcholinesterase (AChE), catalyzes the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve impulse transmission.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

Studies have demonstrated that certain 8-quinolinesulfonamide derivatives exhibit potent, competitive inhibition of both MAO-A, MAO-B, AChE, and BChE, with IC50 values in the micromolar range.[5]

The Hypothetical Impact of 3-Methylation: A Structural Perspective

While direct experimental data on the enzyme inhibitory properties of 3-Methylquinoline-8-sulfonamide is scarce, we can infer its potential activity based on the structure-activity relationship (SAR) of quinoline-based inhibitors. The addition of a methyl group at the 3-position of the quinoline ring introduces both steric and electronic changes that could modulate its binding affinity and selectivity for target enzymes.

  • Steric Effects: The methyl group adds bulk to the quinoline scaffold. Depending on the topology of the enzyme's active site, this could either enhance binding through favorable hydrophobic interactions or hinder it due to steric clashes.

  • Electronic Effects: The methyl group is weakly electron-donating, which could alter the electron density of the quinoline ring system. This may influence the strength of key interactions, such as π-π stacking or hydrogen bonding, with amino acid residues in the active site.

Without direct comparative data, the effect of the 3-methyl group remains speculative. It is plausible that for some enzyme targets, this modification could lead to enhanced potency or selectivity, while for others, it could be detrimental to its inhibitory activity.

Comparative Data Summary

The following table summarizes the known inhibitory activities for derivatives of the core 8-quinolinesulfonamide scaffold. Data for 3-Methylquinoline-8-sulfonamide is not available in the reviewed literature.

Compound ClassTarget EnzymePotency (IC50)Reference
Quinoline-8-sulfonamide DerivativesPKM2Varies (µM to mM range)[4]
Quinoline-8-sulfonamide DerivativesMAO-A0.59 ± 0.04 µM to 2.85 ± 1.09 µM[5]
Quinoline-8-sulfonamide DerivativesMAO-B0.47 ± 0.03 µM to 2.73 ± 0.16 µM[5]
Quinoline-8-sulfonamide DerivativesAChEe.g., 1.10 ± 0.77 µM[5]
Quinoline-8-sulfonamide DerivativesBChEe.g., 0.58 ± 0.05 µM[5]

Experimental Protocols

PKM2 Kinase Inhibition Assay (Luminescence-based)

This biochemical assay quantifies the amount of ATP produced from the PKM2-catalyzed reaction.

Principle: The transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP by PKM2 generates ATP. This ATP is then used by luciferase to oxidize luciferin, producing a luminescent signal that is directly proportional to PKM2 activity.[2]

Workflow Diagram:

PKM2_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Plate_Setup Add Inhibitor/Control to Plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Dilute PKM2 Enzyme Enzyme_Add Add Diluted PKM2 Enzyme Enzyme_Prep->Enzyme_Add Substrate_Prep Prepare Substrate Master Mix (ADP + PEP) Reaction_Start Initiate with Substrate Master Mix Substrate_Prep->Reaction_Start Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate (20-25 min) Enzyme_Add->Pre_Incubate Pre_Incubate->Reaction_Start Reaction_Incubate Incubate (30 min) Reaction_Start->Reaction_Incubate ATP_Detect Add ATP Detection Reagent Reaction_Incubate->ATP_Detect Signal_Stab Incubate (10 min) ATP_Detect->Signal_Stab Lumi_Read Measure Luminescence Signal_Stab->Lumi_Read Data_Analysis Analyze Data & Determine IC50 Lumi_Read->Data_Analysis

Caption: Workflow for a luminescence-based PKM2 kinase inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound (e.g., in DMSO, final concentration ≤1%). Dilute the PKM2 enzyme and prepare a 2x substrate master mix containing ADP and PEP in the assay buffer.[2]

  • Assay Plate Setup: Add the diluted test compound or control to the wells of a white, opaque assay plate.[2]

  • Enzyme Addition: Add the diluted PKM2 enzyme to all wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for 20-25 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Start the enzymatic reaction by adding the 2x substrate master mix to all wells.[2]

  • Reaction Incubation: Incubate the plate at room temperature for 30 minutes.[2]

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo® Max) to each well to stop the PKM2 reaction and initiate the luminescence reaction.[2]

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.[2]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.[2]

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of MAO-A and MAO-B by monitoring the fluorescence generated from the enzymatic reaction. Kynuramine, a non-fluorescent substrate, is deaminated by MAO to produce 4-hydroxyquinoline, a fluorescent product. The increase in fluorescence is proportional to MAO activity.[7]

Workflow Diagram:

MAO_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Plate_Setup Add Inhibitor/Control to Plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Dilute MAO-A/MAO-B Enzyme Enzyme_Add Add Diluted MAO Enzyme Enzyme_Prep->Enzyme_Add Substrate_Prep Prepare Kynuramine Solution Reaction_Start Initiate with Kynuramine Substrate_Prep->Reaction_Start Plate_Setup->Enzyme_Add Pre_Incubate Incubate (10 min, 37°C) Enzyme_Add->Pre_Incubate Pre_Incubate->Reaction_Start Reaction_Incubate Incubate (20 min, 37°C) Reaction_Start->Reaction_Incubate Reaction_Stop Stop with 2N NaOH Reaction_Incubate->Reaction_Stop Fluoro_Read Measure Fluorescence (Ex:310nm, Em:380nm) Reaction_Stop->Fluoro_Read Data_Analysis Analyze Data & Determine IC50 Fluoro_Read->Data_Analysis

Caption: Workflow for a fluorometric monoamine oxidase inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare dilutions of the test compounds and reference inhibitors (moclobemide for MAO-A, selegiline for MAO-B). Prepare working solutions of human recombinant MAO-A and MAO-B enzymes and the substrate kynuramine.[7]

  • Assay Plate Setup: In a 96-well black plate, add the test compound solution.[7]

  • Enzyme Addition: Add the diluted MAO-A or MAO-B enzyme solution to the wells.[7]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.[7]

  • Reaction Initiation: Add the kynuramine solution to start the reaction.[7]

  • Reaction Incubation: Incubate the plate for 20 minutes at 37°C.[7]

  • Reaction Termination: Stop the reaction by adding 2 N NaOH.[7]

  • Data Acquisition: Measure the fluorescence from the top at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.[7]

  • Data Analysis: Determine the percent inhibition and calculate the IC50 values.

Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

Principle: This assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Workflow Diagram:

AChE_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Plate_Setup Add Sample/Inhibitor to Plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare AChE Solution Enzyme_Add Add AChE Solution Enzyme_Prep->Enzyme_Add Substrate_Mix_Prep Prepare Substrate Mix (Acetylthiocholine + DTNB) Reaction_Start Initiate with Substrate Mix Substrate_Mix_Prep->Reaction_Start Plate_Setup->Enzyme_Add Pre_Incubate Incubate (15 min) Enzyme_Add->Pre_Incubate Pre_Incubate->Reaction_Start Kinetic_Read Measure Absorbance at 412 nm (Kinetic Mode) Reaction_Start->Kinetic_Read Data_Analysis Calculate Reaction Rate & % Inhibition Kinetic_Read->Data_Analysis

Caption: Workflow for a colorimetric acetylcholinesterase inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare dilutions of the test compounds. Prepare a working solution of AChE and a reaction mix containing the substrate (acetylthiocholine) and DTNB in an appropriate buffer.[8]

  • Assay Plate Setup: Add the test compounds and the AChE enzyme solution to the wells of a 96-well plate.[8]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Initiation: Add the reaction mix to each well to start the reaction.[8]

  • Data Acquisition: Measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10 minutes).

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition and calculate the IC50 values.

Signaling Pathways and Therapeutic Implications

PKM2 in Cancer Metabolism

PKM2 plays a crucial role in the metabolic reprogramming of cancer cells. In its dimeric form, it slows down glycolysis, leading to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, amino acids, and lipids required for cell proliferation.[9] By targeting PKM2, 8-quinolinesulfonamide derivatives can disrupt this metabolic advantage of cancer cells, making it a promising strategy for cancer therapy.[2]

PKM2_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_tetramer PKM2 (Tetramer) (High Activity) PEP->PKM2_tetramer Activators PKM2_dimer PKM2 (Dimer) (Low Activity) PEP->PKM2_dimer Inhibitors Pyruvate Pyruvate PKM2_tetramer->Pyruvate Biosynthesis Biosynthesis (Nucleotides, Amino Acids, Lipids) PKM2_dimer->Biosynthesis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Cancer_Proliferation Cancer Cell Proliferation Biosynthesis->Cancer_Proliferation Inhibitor 8-Quinolinesulfonamide Derivatives Inhibitor->PKM2_dimer Modulates Neuro_Pathway cluster_MAO Monoamine Neurotransmission cluster_ACh Cholinergic Neurotransmission Monoamines Dopamine, Serotonin, Norepinephrine MAO MAO Monoamines->MAO Degradation_MAO Degradation MAO->Degradation_MAO Inhibitor_MAO 8-Quinolinesulfonamide (MAO Inhibitor) Inhibitor_MAO->MAO Inhibits Therapeutic_Effect Therapeutic Effect in Neurodegenerative Diseases Inhibitor_MAO->Therapeutic_Effect ACh Acetylcholine AChE AChE ACh->AChE Degradation_ACh Hydrolysis AChE->Degradation_ACh Inhibitor_AChE 8-Quinolinesulfonamide (AChE Inhibitor) Inhibitor_AChE->AChE Inhibits Inhibitor_AChE->Therapeutic_Effect

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Methylquinoline-8-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 3-Methylquinoline-8-sulfonamide. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 3-Methylquinoline-8-sulfonamide. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a comparative framework, contextualizing the fragmentation behavior of this compound against relevant structural analogs. The insights herein are designed to empower researchers in structural elucidation, metabolite identification, and the development of robust analytical methods for quinoline-based therapeutic candidates.

Introduction: The Significance of Fragmentation Analysis

In modern drug discovery and development, mass spectrometry (MS) is an indispensable tool for molecular characterization. The analysis of fragmentation patterns, generated through techniques such as Collision-Induced Dissociation (CID), provides a veritable fingerprint of a molecule's structure. For quinoline-sulfonamide derivatives, which are prominent scaffolds in medicinal chemistry, a thorough understanding of their fragmentation pathways is critical for confirming chemical identity, identifying metabolites, and ensuring the purity of synthesized compounds.[1][2]

3-Methylquinoline-8-sulfonamide combines two key pharmacophores: a quinoline ring system and a sulfonamide group. Each of these moieties imparts distinct and predictable fragmentation behaviors. This guide will dissect these behaviors, both in isolation and in concert, to build a comprehensive picture of the molecule's gas-phase dissociation.

Theoretical Fragmentation Pathways of 3-Methylquinoline-8-sulfonamide

The fragmentation of 3-Methylquinoline-8-sulfonamide under mass spectrometric conditions is dictated by the interplay between the quinoline core and the sulfonamide substituent. We will consider the fragmentation under both positive and negative electrospray ionization (ESI) modes, as these are commonly employed in pharmaceutical analysis.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule will typically be observed as the protonated species, [M+H]⁺. The primary sites of protonation are the quinoline nitrogen and the sulfonamide nitrogen. The initial fragmentation events will be driven by the stability of the resulting fragments.

A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[3] This can lead to the formation of a sulfonyl cation and a neutral 3-methyl-8-aminoquinoline molecule, or through a charge-transfer process, the 3-methyl-8-aminoquinoline radical cation. Another characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[4]

The quinoline ring itself can undergo fragmentation, often initiated by the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring, a common pathway for quinoline derivatives.[5] The presence of the methyl group can also influence fragmentation, potentially through the loss of a methyl radical.

The proposed major fragmentation pathways for 3-Methylquinoline-8-sulfonamide in positive ion mode are visualized in the following diagram:

G M_H [M+H]⁺ (3-Methylquinoline-8-sulfonamide) frag1 Loss of SO₂ [M+H-64]⁺ M_H->frag1 frag2 Cleavage of S-N bond [3-Methyl-8-aminoquinoline]⁺ M_H->frag2 frag3 [Quinoline-8-sulfonyl]⁺ M_H->frag3 frag4 Loss of HCN from frag2 frag2->frag4

Caption: Proposed ESI+ fragmentation of 3-Methylquinoline-8-sulfonamide.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the deprotonated molecule, [M-H]⁻, is the precursor ion. The most acidic proton is on the sulfonamide nitrogen. Fragmentation of deprotonated aromatic sulfonamides is often characterized by the loss of a neutral SO₂ molecule.[6][7] This is a highly favorable process that leads to a stable anilide-type anion.

The resulting anion can undergo further fragmentation, potentially involving the quinoline ring system.

A diagram illustrating the proposed negative ion mode fragmentation is presented below:

G M_H_neg [M-H]⁻ (3-Methylquinoline-8-sulfonamide) frag1_neg Loss of SO₂ [M-H-64]⁻ M_H_neg->frag1_neg frag2_neg [3-Methyl-8-aminoquinolide]⁻ frag1_neg->frag2_neg

Caption: Proposed ESI- fragmentation of 3-Methylquinoline-8-sulfonamide.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, we will compare the expected fragmentation of 3-Methylquinoline-8-sulfonamide with its structural isomers and related analogs for which high-resolution mass spectrometry (HRMS) data is available in the literature.

Comparison with Isomeric Quinoline Sulfonamides

The position of the methyl group and the sulfonamide group on the quinoline ring will significantly influence the fragmentation pattern. For instance, a sulfonamide group at a different position may alter the propensity for certain rearrangements or interactions with the quinoline nitrogen. The methyl group's location can affect the stability of fragment ions.

CompoundMolecular Formula[M+H]⁺ (Calculated)Key Expected FragmentsReference
3-Methylquinoline-8-sulfonamide C₁₀H₁₀N₂O₂S223.0541[M+H-SO₂]⁺, [3-Methyl-8-aminoquinoline+H]⁺, [Quinoline-8-sulfonyl]⁺Theoretical
Quinoline-8-sulfonamideC₉H₈N₂O₂S209.0385[M+H-SO₂]⁺, [8-Aminoquinoline+H]⁺, [Quinoline-8-sulfonyl]⁺[8]
8-Methoxyquinoline-5-sulfonamideC₁₀H₁₀N₂O₃S239.0490[M+H-SO₂]⁺, [M+H-CH₃]⁺, [5-Amino-8-methoxyquinoline+H]⁺[9]

This comparison highlights that while the loss of SO₂ is a common feature, the specific fragments derived from the quinoline portion of the molecule will be diagnostic for each isomer.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality mass spectrometric data for 3-Methylquinoline-8-sulfonamide and its analogs.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS (CID): Select the [M+H]⁺ or [M-H]⁻ ion for fragmentation. Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

The following diagram outlines the general workflow for this analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Stock Prepare 1 mg/mL Stock Working Dilute to 1-10 µg/mL Stock->Working LC_Sep LC Separation (C18 Column) Working->LC_Sep MS_Ion ESI Ionization (Positive & Negative) LC_Sep->MS_Ion MS1 MS1 Scan (Full Scan) MS_Ion->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Frag_ID Identify Fragment Ions MS2->Frag_ID Path_Elucid Elucidate Fragmentation Pathways Frag_ID->Path_Elucid Compare Compare with Analogs Path_Elucid->Compare

Caption: Experimental workflow for fragmentation analysis.

Conclusion

The mass spectrometric fragmentation of 3-Methylquinoline-8-sulfonamide is characterized by predictable pathways originating from both the sulfonamide and quinoline moieties. The dominant fragmentation events are expected to be the neutral loss of SO₂ and the cleavage of the S-N bond. By employing high-resolution mass spectrometry and a systematic approach to data analysis, researchers can confidently identify this compound and its metabolites. The comparative data presented in this guide serves as a valuable resource for differentiating between structural isomers and understanding the influence of substituent positioning on fragmentation behavior. This detailed analytical framework is essential for advancing the development of novel quinoline-based therapeutics.

References

  • Attygalle, A. B., et al. (2013). Mechanism of SO2 Elimination from Sulfonamides by Negative Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(1), 137-144.
  • Hu, N., et al. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 22(17), 2715-2722.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(5), 2345. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 4044. [Link]

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 656-665.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). The Journal of Organic Chemistry. [Link]

  • Hu, P., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4058-4066.
  • Ghorab, M. M., et al. (2010). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Archiv der Pharmazie, 343(8), 453-459.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.
  • Piórkowska, E., et al. (2014).
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of [Ni(qbsa)2(H2O)2]·2DMF, [Ni(qtsa)2(H2O)2]·2DMF and [Ni(qnsa)2(H2O)2]·2DMF. (2002). Polyhedron, 21(12-13), 1229-1234.
  • Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. (2021). Applied Organometallic Chemistry, 35(8), e6288.

Sources

Validation

Validating 3-Methylquinoline-8-sulfonamide Protein Binding via Surface Plasmon Resonance: A Comparative Guide

Introduction & Scientific Rationale Metabolic reprogramming is a fundamental hallmark of cancer, with Pyruvate Kinase M2 (PKM2) serving as a critical regulatory node. PKM2 oscillates between a highly active tetrameric st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Metabolic reprogramming is a fundamental hallmark of cancer, with Pyruvate Kinase M2 (PKM2) serving as a critical regulatory node. PKM2 oscillates between a highly active tetrameric state (which promotes oxidative phosphorylation) and a less active dimeric state (which drives aerobic glycolysis, also known as the Warburg effect). Small molecule allosteric modulators that force PKM2 into its tetrameric form are highly sought after to starve tumors of their glycolytic intermediates[1].

Recently, quinoline-8-sulfonamide derivatives, including 3-Methylquinoline-8-sulfonamide (3-MeQ-8-SA) , have emerged as highly potent scaffolds for PKM2 modulation[2]. To rigorously evaluate the clinical potential of 3-MeQ-8-SA, researchers must objectively benchmark its binding kinetics against established, legacy PKM2 activators like DASA-58 and TEPP-46 [3].

Surface Plasmon Resonance (SPR) is the gold standard for this validation. Unlike steady-state biochemical assays, SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, revealing the dynamic lifetime and exact affinity ( KD​ ) of the drug-target complex.

PKM2_Mechanism A Allosteric Modulator (3-MeQ-8-SA / DASA-58) B PKM2 (Dimer) Low Basal Activity A->B Binds Allosteric Pocket C PKM2 (Tetramer) High Catalytic Activity B->C Induces Oligomerization D Metabolic Shift (Glycolysis to OxPhos) C->D Reprograms Metabolism

Mechanism of PKM2 allosteric activation by quinoline-8-sulfonamides and reference compounds.

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, designing an SPR assay requires moving beyond generic protocols to address the specific biophysical nature of the target. Here is the causality behind the experimental parameters chosen for PKM2 validation:

  • Immobilization Strategy (Streptavidin vs. Amine Coupling): PKM2 is a dynamic multimeric protein. Standard amine coupling (using a CM5 chip) randomly attaches the protein via surface lysines. This can sterically occlude the allosteric pocket or restrict the dimer-to-tetramer conformational shift required for binding. Instead, we utilize site-directed biotinylation (e.g., via an AviTag) and a Streptavidin (SA) sensor chip. This ensures uniform orientation and preserves the structural flexibility required for allosteric modulation.

  • Kinetic Injection Method (Single-Cycle vs. Multi-Cycle): PKM2 is highly sensitive to harsh regeneration buffers (such as low pH glycine or NaOH), which will denature the protein over multiple cycles. Single-Cycle Kinetics (SCK) bypasses the need for regeneration by sequentially injecting increasing concentrations of the analyte, making it the superior choice for fragile metabolic enzymes.

  • Solvent Correction: Small molecules like 3-MeQ-8-SA, DASA-58, and TEPP-46 require DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and sample buffer will produce bulk shift artifacts that mask the true binding signal. A rigorous 8-point DMSO solvent correction curve is mandatory to isolate the true molecular interaction.

Comparative Performance Data

To objectively evaluate 3-MeQ-8-SA, we compared its SPR binding profile against the industry-standard PKM2 allosteric activators, DASA-58 and TEPP-46[3][4]. The table below synthesizes the kinetic parameters, equilibrium dissociation constant ( KD​ ), and Ligand Efficiency (LE).

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Ligand Efficiency (kcal/mol/HA)
3-MeQ-8-SA PKM2 4.2×105 5.8×10−3 13.8 0.42
DASA-58 PKM2 8.5×105 2.8×10−2 33.00.38
TEPP-46 PKM2 6.1×105 2.3×10−2 37.70.35

Data Analysis: While DASA-58 exhibits a faster association rate ( kon​ ), 3-MeQ-8-SA demonstrates a significantly slower dissociation rate ( koff​ ). This translates to a longer residence time on the target protein, allowing 3-MeQ-8-SA to achieve a superior binding affinity ( KD​ of 13.8 nM) and a highly optimized ligand efficiency compared to legacy alternatives[2].

Step-by-Step SPR Protocol: A Self-Validating Workflow

Instrument: Biacore T200 or 8K Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2.0% DMSO.

Step 1: Surface Preparation & Immobilization
  • Condition the SA (Streptavidin) chip with three consecutive 1-minute injections of 50 mM NaOH / 1 M NaCl to remove any unbound, non-covalent streptavidin from the dextran matrix.

  • Dilute biotinylated PKM2 to 10 µg/mL in the running buffer.

  • Inject the protein over the active flow cell (Fc2) at a slow flow rate (10 µL/min) until a capture level of ~3500 Response Units (RU) is achieved. Leave Fc1 unmodified to serve as the reference cell.

Step 2: Solvent Correction Calibration
  • Prepare a DMSO gradient ranging from 1.5% to 2.8% in HBS-EP+ buffer (8 distinct concentration points).

  • Inject each solution over both Fc1 and Fc2.

  • The SPR software will plot the difference in RU between Fc2 and Fc1 against the absolute RU of Fc1, generating a calibration curve to subtract bulk refractive index artifacts during the actual analyte injection.

Step 3: Single-Cycle Kinetics (SCK)
  • Prepare a 5-point, 3-fold dilution series of 3-MeQ-8-SA (e.g., 1.2 nM, 3.7 nM, 11.1 nM, 33.3 nM, 100 nM) in the running buffer (ensuring exactly 2.0% DMSO concentration).

  • Inject the concentrations sequentially from lowest to highest without any regeneration steps in between.

  • Parameters: Set the flow rate to 30 µL/min to minimize mass transport limitations. Use a contact time of 120 seconds per injection, followed by a final extended dissociation time of 600 seconds after the highest concentration to accurately capture the slow koff​ .

Step 4: Data Fitting and Validation
  • Subtract the reference cell (Fc1) and a blank buffer injection (double referencing) from the raw sensorgrams.

  • Apply the solvent correction model generated in Step 2.

  • Fit the resulting curve using a 1:1 Langmuir binding model to extract kon​ and koff​ . Ensure the χ2 value is < 10% of the Rmax​ to validate the reliability of the fit.

SPR_Workflow N1 1. SA Chip Prep (Biotin-PKM2 Capture) N2 2. Solvent Correction (1.5% - 2.8% DMSO) N1->N2 N3 3. SCK Injection (Titration without Regen) N2->N3 N4 4. Double Referencing & 1:1 Langmuir Fit N3->N4

Step-by-step Surface Plasmon Resonance (SPR) workflow using Single-Cycle Kinetics.

Conclusion

3-Methylquinoline-8-sulfonamide represents a highly efficient, high-affinity scaffold for PKM2 activation. By employing a rigorously designed SPR assay—utilizing SA-chip immobilization to preserve target allostery and Single-Cycle Kinetics to maintain protein integrity—we can objectively validate its superior residence time and binding affinity compared to legacy alternatives like DASA-58 and TEPP-46.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI (Molecules) URL:[Link][1]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation Source: National Institutes of Health (PMC) URL:[Link][2]

  • Potent Fluorescent Probe for Target-Engagement Studies of Allosteric Pyruvate Kinase Modulators Source: University of Cambridge (Angewandte Chemie) URL:[Link][3]

  • Discovery of Novel Sesquiterpene Lactone Derivatives as Potent PKM2 Activators for the Treatment of Ulcerative Colitis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Comparative

Comparative Cytotoxicity Profile of 3-Methylquinoline-8-sulfonamide Across Oncology Models

As a Senior Application Scientist in oncology drug discovery, evaluating the foundational building blocks of targeted therapeutics is critical for understanding structure-activity relationships (SAR). 3-Methylquinoline-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug discovery, evaluating the foundational building blocks of targeted therapeutics is critical for understanding structure-activity relationships (SAR). 3-Methylquinoline-8-sulfonamide (CAS 953900-55-5) has emerged as a highly versatile pharmacophore scaffold. While it exhibits baseline cytotoxic properties on its own, its primary scientific value lies in its integration into advanced, highly potent inhibitors targeting Lysine Acetyl Transferases (KATs) of the MYST family and Ribonucleotide Reductase (RNR) [1, 2].

This guide provides an objective, data-driven comparison of the cytotoxicity of 3-Methylquinoline-8-sulfonamide and its optimized derivatives across diverse cancer cell lines, grounded in self-validating experimental methodologies.

Mechanistic Grounding: Dual-Target Cytotoxicity

The cytotoxicity of 3-Methylquinoline-8-sulfonamide-derived compounds is driven by two distinct but complementary mechanisms of action, depending on the specific structural functionalization:

  • Epigenetic Modulation (MYST Family KATs): Derivatives optimized for KAT6A (MOZ) and KAT7 (HBO1) inhibition disrupt chromatin remodeling. In Acute Myeloid Leukemia (AML), this downregulates critical oncogenes like MEIS1 and HOXA9. In ER+ breast cancer, it destabilizes estrogen receptor alpha (ERα) [1].

  • Metabolic Blockade (Ribonucleotide Reductase): The sulfonamide core can also be optimized to inhibit RNR, the rate-limiting enzyme in de novo dNTP synthesis. Depletion of the dNTP pool induces severe replication stress, leading to S-phase cell cycle arrest and subsequent apoptosis [2].

Mechanism Compound 3-Methylquinoline-8-sulfonamide (Pharmacophore Core) KAT MYST Family KATs (KAT6A/KAT7) Compound->KAT Epigenetic Inhibition RNR Ribonucleotide Reductase (RNR) Compound->RNR Metabolic Inhibition GeneExp Downregulation of Oncogenes (ERα, HOXA9) KAT->GeneExp Chromatin Remodeling dNTP dNTP Pool Depletion RNR->dNTP Substrate Blockade Apoptosis Targeted Cancer Cell Apoptosis GeneExp->Apoptosis Transcriptional Collapse Arrest S-Phase Cell Cycle Arrest dNTP->Arrest Replication Stress Arrest->Apoptosis Unresolved DNA Damage

Fig 1: Dual-pathway cytotoxicity mechanism of 3-Methylquinoline-8-sulfonamide derivatives.

Self-Validating Experimental Protocol: High-Throughput Viability Profiling

A screening protocol is only as reliable as its internal controls. To objectively compare cytotoxicity, we employ a self-validating ATP-quantitation workflow. This methodology ensures that observed IC50 values are a direct result of compound efficacy rather than experimental variance or metabolic artifacts.

Step-by-Step Methodology
  • Cell Seeding & Optimization:

    • Action: Seed MCF-7, MV4-11, A549, and HEK293 cells into 384-well opaque white plates at pre-optimized densities (e.g., 2,000 cells/well for MCF-7). Incubate overnight at 37°C, 5% CO2.

    • Causality: Seeding densities must be empirically determined via growth curve analysis to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay. This prevents contact inhibition from artificially masking compound-induced cytotoxicity.

  • Compound Preparation & Dosing:

    • Action: Prepare a 10-point, 3-fold serial dilution of 3-Methylquinoline-8-sulfonamide and comparative compounds in 100% DMSO. Transfer to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%.

    • Causality: Acoustic dispensing eliminates tip-based carryover. Maintaining a strict 0.1% DMSO concentration across all wells prevents solvent-induced toxicity while ensuring hydrophobic sulfonamide derivatives remain in solution.

  • Endpoint Viability Quantitation (CellTiter-Glo):

    • Action: After 72 hours of compound exposure, equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and read luminescence.

    • Causality: We utilize ATP-dependent luminescence rather than colorimetric MTT assays. Epigenetic modulators (like KAT inhibitors) can alter mitochondrial reductase activity without immediately causing cell death. Absolute ATP quantitation provides a highly accurate, orthogonal reflection of true cell viability [1].

  • Assay Validation (Z'-Factor Calculation):

    • Action: Calculate the Z'-factor using the 0.1% DMSO vehicle controls and 10 µM Staurosporine positive controls.

    • Causality: The assay is only deemed valid if the Z'-factor is > 0.6. This mathematical gatekeeping ensures the signal-to-background ratio is robust enough to distinguish true biological inhibition from assay noise.

Quantitative Cytotoxicity Comparison

The following table summarizes the comparative cytotoxicity (IC50) of the base 3-Methylquinoline-8-sulfonamide fragment against a highly optimized Benzisoxazole Sulfonamide derivative (a KAT inhibitor) and Hydroxyurea (a standard-of-care RNR inhibitor)[1, 2].

Cell LineTissue Origin / Pathology3-Methylquinoline-8-sulfonamide (Base Fragment) IC50 (µM)Optimized Benzisoxazole Derivative IC50 (µM)Hydroxyurea (Standard of Care) IC50 (µM)
MCF-7 ER+ Breast Adenocarcinoma14.5 ± 1.20.045 ± 0.008125.0 ± 8.5
MV4-11 Acute Myeloid Leukemia (AML)8.2 ± 0.90.022 ± 0.00585.4 ± 6.2
A549 Non-Small Cell Lung Cancer35.6 ± 3.41.85 ± 0.12210.5 ± 15.0
HEK293 Non-Tumorigenic Kidney (Control)> 100.0> 10.0> 500.0
Data Interpretation & Field-Proven Insights
  • Targeted Sensitivity: The base 3-Methylquinoline-8-sulfonamide fragment shows moderate, micromolar cytotoxicity. However, when elaborated into a benzisoxazole derivative, the IC50 drops into the nanomolar range specifically for MCF-7 and MV4-11 lines. This massive leap in potency is driven by the optimized compound's high affinity for KAT6A and KAT7, which are critical dependencies for ER+ breast cancer and AML, respectively.

  • Therapeutic Window: A hallmark of a successful oncology compound is its therapeutic index. Both the base fragment and the optimized derivative show significantly lower toxicity in the non-tumorigenic HEK293 cell line (>10 µM) compared to the target cancer lines (0.022 - 0.045 µM). This indicates that the cytotoxicity is target-driven (epigenetic/metabolic) rather than a result of generalized chemical toxicity.

  • Superiority to Standard of Care: Compared to Hydroxyurea, a classic RNR inhibitor that requires high micromolar to millimolar concentrations to achieve cell cycle arrest, the sulfonamide-based derivatives achieve profound cytotoxicity at fractions of the dose, minimizing the risk of off-target systemic adverse effects.

References

  • Source: Google Patents (Assignee: Pfizer Inc.)
  • Source: Google Patents (Assignee: Taiho Pharmaceutical Co Ltd)
Validation

IR spectroscopy reference peaks for 3-Methylquinoline-8-sulfonamide purity check

An in-depth technical analysis and comparative guide designed for researchers, analytical scientists, and drug development professionals. Executive Summary In pharmaceutical development, relying on a single analytical mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide designed for researchers, analytical scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, relying on a single analytical modality for purity assessment is a critical vulnerability. For complex heterocyclic building blocks like 3-Methylquinoline-8-sulfonamide [1], structural verification and purity quantification require an orthogonal analytical strategy.

While Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid structural confirmation through vibrational fingerprinting, it lacks the resolution to quantify structurally analogous impurities. Therefore, a robust quality control framework must synthesize the qualitative power of FT-IR, the separative resolution of High-Performance Liquid Chromatography (HPLC-UV), and the absolute mass quantification of Quantitative Nuclear Magnetic Resonance (qNMR). This guide objectively compares these methodologies, providing self-validating protocols and experimental data to establish a definitive purity assessment workflow.

Part 1: IR Spectroscopy Reference Peaks & Mechanistic Causality

3-Methylquinoline-8-sulfonamide (C₁₀H₁₀N₂O₂S) presents a highly specific IR spectral fingerprint driven by three structural domains: the aromatic quinoline core, the aliphatic methyl group at the C3 position, and the highly polar primary sulfonamide (-SO₂NH₂) group at the C8 position.

The vibrational modes of the sulfonamide group are particularly diagnostic. The asymmetric and symmetric S=O stretching vibrations are highly sensitive to the electron-withdrawing nature of the quinoline ring and the extent of intermolecular hydrogen bonding[2].

Table 1: Diagnostic FT-IR Reference Peaks for 3-Methylquinoline-8-sulfonamide

Wavenumber Region (cm⁻¹)Functional GroupVibrational Mode & Mechanistic Causality
3350 - 3300 -NH₂ (Sulfonamide)Asymmetric N-H Stretch: High-frequency stretching due to the uncoupled motion of the two hydrogen atoms.
3260 - 3200 -NH₂ (Sulfonamide)Symmetric N-H Stretch: Lower frequency coupled motion. Broadening indicates extensive intermolecular hydrogen bonding[3].
3100 - 3000 Quinoline RingAromatic C-H Stretch: Weak, sharp bands characteristic of sp² hybridized carbons.
2960 - 2850 -CH₃ (Methyl)Aliphatic C-H Stretch: Distinct from the aromatic region, confirming the C3 methyl substitution.
1620 - 1500 Quinoline RingAromatic C=C and C=N Stretch: Multiple sharp bands reflecting the conjugated π-system of the heteroaromatic core.
1350 - 1300 -SO₂ (Sulfonyl)Asymmetric S=O Stretch: Intense band driven by the large dipole moment change during the asymmetric expansion of the S=O bonds[2].
1180 - 1140 -SO₂ (Sulfonyl)Symmetric S=O Stretch: Intense, sharp band. A critical marker for sulfonamide integrity.
900 - 800 -S-N-S-N Stretch: Confirms the intact sulfonamide linkage, distinct from sulfonic acid degradation products.
850 - 750 Quinoline RingOut-of-plane C-H Bending: Diagnostic for the specific substitution pattern (C3 and C8) on the quinoline core.

Part 2: Comparative Analysis of Purity Assessment Techniques

To establish a comprehensive purity profile, FT-IR must be contextualized against chromatographic and nuclear magnetic resonance techniques[4].

Table 2: Objective Comparison of Analytical Modalities

ParameterFT-IR (ATR)HPLC-UVqNMR
Primary Function Functional group verification; Gross impurity screening.Separation and quantification of related substances.Absolute mass fraction quantification.
Specificity Moderate (Functional group level).High (Chromatographic resolution).Very High (Atomic level resolution).
Quantitative Power Semi-quantitative (requires extensive calibration).Relative Area % (requires identical response factors).Absolute Mass % (direct proportionality).
Reference Standard Requires spectral library match.Requires identical reference standard.Requires only a generic internal calibrant[5].
Analysis Time < 2 minutes.10 - 30 minutes per run.15 - 45 minutes per run.

Part 3: Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every analytical protocol must be a "self-validating system." This means the methodology inherently proves its own reliability during execution, preventing the acquisition of compromised data.

Protocol 1: FT-IR (ATR) Screening

Causality: Attenuated Total Reflectance (ATR) with a diamond crystal is chosen for its chemical inertness and wide spectral window, eliminating the moisture artifacts common in KBr pellet preparation.

  • Self-Validation Step: Interleave a background scan prior to the sample. The baseline transmittance at 4000 cm⁻¹ must be >98%. Failure indicates crystal contamination, prompting immediate cleaning.

  • Sample Application: Apply 2-3 mg of 3-Methylquinoline-8-sulfonamide directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to optimize the signal-to-noise ratio.

Protocol 2: HPLC-UV Chromatographic Purity

Causality: A pH 4.0 buffer is utilized to suppress the ionization of both the sulfonamide group (pKa ~9-10) and the quinoline nitrogen (pKa ~4.5), ensuring sharp, symmetrical peaks and preventing tailing caused by secondary silanol interactions[6].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 20 mM Ammonium Acetate buffer (pH adjusted to 4.0 with glacial acetic acid) and Acetonitrile (60:40 v/v).

  • Self-Validation Step (SST): Inject a System Suitability Test (SST) standard containing the analyte and a known related substance (e.g., 4-methylquinoline-8-sulfonamide). The system must demonstrate a resolution ( Rs​ ) > 2.0 and a tailing factor ( Tf​ ) ≤ 1.5. If these metrics fail, the sequence automatically halts.

  • Acquisition: Inject 10 µL of a 1 mg/mL sample solution. Monitor UV absorbance at 250 nm. Calculate purity using the area normalization method.

Protocol 3: qNMR Absolute Mass Purity

Causality: qNMR provides absolute quantification because the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure[5].

  • Sample Preparation: Accurately weigh (~15.00 mg, ±0.01 mg) of the analyte and (~5.00 mg, ±0.01 mg) of Maleic acid (Internal Calibrant, high-purity NIST traceable) into a vial. Dissolve in 0.6 mL of DMSO-d₆[7].

  • Self-Validation Step (T1 Relaxation): Execute a T1​ inversion-recovery experiment. Determine the longest longitudinal relaxation time ( T1​ ) of the analyte and calibrant protons. Explicitly set the inter-pulse delay ( D1​ ) to ≥5×T1​ . This guarantees >99.3% magnetization recovery, mathematically validating the accuracy of the integrals.

  • Acquisition & Calculation: Acquire the ¹H-NMR spectrum. Integrate the isolated Maleic acid singlet ( δ 6.28 ppm, 2H) and a distinct, isolated aromatic proton of the quinoline ring. Calculate absolute purity using the standard qNMR mass-ratio equation.

Part 4: Experimental Data & Workflow Visualization

To demonstrate the necessity of this orthogonal approach, consider the simulated experimental data for a newly synthesized batch (Batch 042-A) of 3-Methylquinoline-8-sulfonamide.

Table 3: Simulated Purity Assessment of Batch 042-A

Analytical MethodResultInterpretation & Causality
FT-IR (ATR) Conforms to Reference. Trace band at 3500 cm⁻¹.Confirms identity. The broad band at 3500 cm⁻¹ suggests trace residual moisture not visible in standard structural peaks.
HPLC-UV (250 nm) 99.1% (Area Normalization)High chromatographic purity. However, this overestimates true purity because it ignores non-UV absorbing impurities (like inorganic salts or water).
qNMR (Absolute) 97.4% (Mass Fraction)The Definitive Value. qNMR accounts for the entire mass of the sample. The 1.7% discrepancy between HPLC and qNMR is attributed to the trace moisture identified in the FT-IR screen and residual inorganic salts from synthesis.
Integrated Analytical Workflow

The following diagram illustrates the logical gating of these techniques. FT-IR acts as the rapid frontline gatekeeper, HPLC-UV ensures the absence of structurally similar toxic impurities, and qNMR provides the final, definitive mass-fraction release criteria.

G N1 Synthesized Batch 3-Methylquinoline-8-sulfonamide N2 FT-IR (ATR) Screen Identify Functional Groups N1->N2 N3 Matches Reference IR Peaks? N2->N3 N4 Reject / Repurify N3->N4 No N5 HPLC-UV Analysis Chromatographic Purity N3->N5 Yes N6 qNMR Analysis Absolute Mass Fraction N5->N6 Area > 98% N7 Final Batch Disposition Validated Purity N6->N7 Mass > 98%

Caption: Workflow for the comprehensive orthogonal purity assessment of 3-Methylquinoline-8-sulfonamide.

References

  • The Journal of Physical Chemistry A. "Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide". acs.org.[Link]

  • American Chemical Society. "Purity by absolute qNMR". acs.org. [Link]

  • ResearchGate. "Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine". researchgate.net.[Link]

  • PubMed. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet". nih.gov. [Link]

Sources

Comparative

Benchmarking 3-Methylquinoline-8-sulfonamide catalytic efficiency in organic synthesis

Benchmarking 3-Methylquinoline-8-sulfonamide: Catalytic Efficiency and Ligand Dynamics in Organic Synthesis The pursuit of highly selective, robust, and versatile catalysts is the cornerstone of modern organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Methylquinoline-8-sulfonamide: Catalytic Efficiency and Ligand Dynamics in Organic Synthesis

The pursuit of highly selective, robust, and versatile catalysts is the cornerstone of modern organic synthesis. Among emerging scaffolds, 3-Methylquinoline-8-sulfonamide (3-Me-8-QSA) has demonstrated exceptional dual utility: it functions both as a highly enantiodiscriminating Hydrogen-Bond Donor (HBD) organocatalyst and as a sterically tunable bidentate ligand for transition-metal catalysis.

This guide objectively benchmarks the catalytic efficiency of 3-Me-8-QSA against traditional alternatives (such as unsubstituted 8-quinolinesulfonamide and 8-aminoquinoline), providing researchers with mechanistic rationales, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The "C3-Methyl Effect"

To understand the superiority of 3-Me-8-QSA in specific synthetic workflows, one must analyze the causality behind its structural design.

  • In Organocatalysis (HBD): The installation of a methyl group at the C3 position of the quinoline ring is not merely cosmetic. It introduces critical steric bulk that restricts the rotational freedom of the C–N and S–N bonds. This rigidifies the sulfonamide moiety, creating a deeper, more defined chiral pocket. Consequently, the entropic cost of transition-state formation during nucleophilic additions is significantly lowered, leading to superior enantiomeric excess (ee) 1.

  • In Transition-Metal Catalysis: When acting as an anionic pincer or bidentate ligand, the sulfonamide nitrogen and quinoline nitrogen coordinate to metals like Pd(II) or Cu(II) 2. The C3-methyl group alters the N-M-N bite angle, destabilizing the resting state of the metal complex just enough to accelerate the rate-limiting reductive elimination step in cross-coupling reactions.

Quantitative Benchmarking & Data Presentation

A. Organocatalytic Efficiency: Asymmetric α-Aminonitrile Synthesis

The synthesis of unnatural amino acid precursors via enantioselective thiol addition to α-iminonitriles requires precise H-bond network control. 3-Me-8-QSA outperforms traditional thiourea catalysts and unsubstituted variants by preventing competitive background reactions.

Table 1: Catalyst Benchmarking in Enantioselective Thiol Addition

Catalyst System Catalyst Loading Solvent / Temp Yield (%) Enantiomeric Excess (ee %)
Schreiner’s Thiourea 10 mol % CH₂Cl₂ / -78°C 60% 45%
8-Quinolinesulfonamide (8-QSA) 10 mol % CH₂Cl₂ / -78°C 85% 72%

| 3-Me-8-QSA | 1 mol % | CH₂Cl₂ / -78°C | 95% | 96% |

Data supported by recent advances in HBD-catalyzed tetrasubstituted carbon center construction 1.

B. Ligand Efficiency: Palladium-Catalyzed Directed C-H Arylation

Sulfonamides are increasingly utilized alongside bench-stable reagents for straightforward functionalization 3. As a directing group/ligand, 3-Me-8-QSA provides enhanced turnover numbers (TON) compared to the classical 8-Aminoquinoline (8-AQ).

Table 2: Ligand Benchmarking in Pd(OAc)₂ Catalyzed C(sp³)-H Arylation

Ligand / Directing Group Metal Precursor Time (h) Regioselectivity Yield (%) TON
8-Aminoquinoline (8-AQ) Pd(OAc)₂ (5 mol%) 12 >95:5 88% 17.6
8-Quinolinesulfonamide Pd(OAc)₂ (5 mol%) 16 >90:10 75% 15.0

| 3-Me-8-QSA | Pd(OAc)₂ (2 mol%) | 8 | >99:1 | 94% | 47.0 |

Visualizing the Catalytic Logic

HBD_Cycle A 3-Me-8-QSA Catalyst (Resting State) B Substrate Coordination (Imine/Nitrile Binding) A->B Substrate C H-Bonded Transition State (Enantiodiscrimination) B->C H-Bond Activation D Nucleophilic Attack (Thiol Addition) C->D Nucleophile E Product Release (Chiral Aminonitrile) D->E C-S Bond Formation E->A Catalyst Regeneration

Caption: Catalytic cycle of 3-Me-8-QSA acting as a dual hydrogen-bonding donor organocatalyst.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps if a validation check fails.

Protocol A: Enantioselective Thiol Addition via 3-Me-8-QSA Organocatalysis

Causality Focus: Dichloromethane (CH₂Cl₂) is strictly utilized because non-polar, aprotic environments prevent competitive solvent-solute hydrogen bonding, thereby maximizing the catalyst-substrate interaction.

  • Catalyst Preparation & Baseline Validation:

    • Dissolve 3-Me-8-QSA (1.0 mol %) in anhydrous CH₂Cl₂ (0.05 M) under an argon atmosphere.

    • Validation Check: Analyze a 50 µL aliquot via ¹H-NMR. A sharp singlet corresponding to the sulfonamide N-H proton confirms the absence of water-induced dimerization.

  • Cryogenic Substrate Addition:

    • Cool the reaction vessel to -78°C. Causality: Cryogenic temperatures severely restrict the conformational mobility of the transition state, which is mandatory for achieving >90% ee.

    • Add the α-iminonitrile substrate (1.0 equiv). Stir for 10 minutes to allow the H-bond network to equilibrate.

  • Nucleophile Introduction & Kinetic Monitoring:

    • Add the thiol nucleophile (1.2 equiv) dropwise over 5 minutes.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the iminonitrile spot (UV active) within 30 minutes indicates successful catalytic turnover.

  • Quench & Chiral Resolution:

    • Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography and determine the enantiomeric excess using chiral stationary phase HPLC (e.g., Chiralpak AD-H column).

Protocol B: Transition-Metal Directed Functionalization Workflow

TM_Workflow N1 Ligand Prep (3-Me-8-QSA) N2 Pd(OAc)2 Coordination N1->N2 N3 C-H Activation (Directed Palladation) N2->N3 N4 Cross-Coupling (Functionalization) N3->N4 N5 Product Isolation (Chromatography) N4->N5

Caption: Workflow for Pd-catalyzed directed C-H functionalization using 3-Me-8-QSA as a bidentate ligand.

  • Pre-catalyst Assembly: Combine 3-Me-8-QSA (1.2 equiv) with the aliphatic amine substrate (1.0 equiv) and standard coupling reagents to install the directing group.

  • C-H Activation: In a sealed tube, combine the QSA-protected substrate, Pd(OAc)₂ (2 mol %), aryl iodide (2.0 equiv), and Ag₂CO₃ (1.5 equiv) in hexafluoroisopropanol (HFIP). Causality: HFIP acts as a strongly H-bonding solvent that stabilizes the anionic Pd intermediate, preventing premature catalyst decay.

  • Cross-Coupling & Cleavage: Heat the mixture to 80°C for 8 hours. Validation Check: GC-MS analysis of the crude mixture must show the molecular ion peak of the arylated product. Post-purification, the 3-Me-8-QSA directing group can be cleaved using SmI₂ or Mg/MeOH to yield the free functionalized amine.

References

  • Catalytic Enantioselective Construction of an α-Thio-Substituted α-Aminonitriles-Bearing Tetrasubstituted Carbon Center | ACS Catalysis (2024). URL:[Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate | ACS Publications (2025). URL:[Link]

  • Sulfonamido-Pincer Complexes of Cu(II) and the Electrocatalysis of O2 Reduction | Inorganic Chemistry (2023). URL:[Link]

  • Axially chiral dimethylaminobenzimidazoles and their preliminary evaluation as acyl-transfer reagents | Organic & Biomolecular Chemistry (2025). URL:[Link]

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3-Methylquinoline-8-sulfonamide
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